Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;butyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.C2F6NO4S2/c1-5-6-7-8(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGKJXQWZSFJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047920 | |
| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258273-75-5 | |
| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling & Application of [BTM][TFSI]
Executive Technical Summary
[BTM][TFSI] (CAS: 258273-75-5) represents a class of quaternary ammonium ionic liquids (ILs) distinguished by exceptional electrochemical stability and thermal robustness. Unlike imidazolium-based ILs (e.g., [BMIM][TFSI]), the [BTM] cation lacks an acidic proton at the C2 position, rendering it chemically inert against strong bases and reducing side reactions in electrochemical applications.
For drug development and research professionals, [BTM][TFSI] serves two critical roles:
-
Reaction Media: A highly stable, non-volatile solvent for conducting air-sensitive or high-temperature API (Active Pharmaceutical Ingredient) synthesis.
-
Electrochemical electrolyte: A reference standard for high-voltage electrochemical windows (up to ~5.7 V), essential for biosensor development and electropolymerization of passivating films.
Critical Safety Notice: unlike some "green" ILs, [BTM][TFSI] is classified as acutely toxic (Oral/Dermal) and corrosive. Strict PPE and containment protocols are mandatory.
Molecular Architecture & Synthesis Strategy
Chemical Identity[1][2][3]
-
IUPAC Name: N-butyl-N,N,N-trimethylammonium bis(trifluoromethanesulfonyl)imide[1]
-
Cation: [
] (Butyltrimethylammonium) -
Anion: [TFSI]
(Bis(trifluoromethanesulfonyl)imide)[2][3] -
Molecular Weight: 396.37 g/mol
Synthesis Protocol: Anion Metathesis
The highest purity [BTM][TFSI] is synthesized via a metathesis reaction between a halide precursor and a lithium imide salt. This protocol ensures the removal of halide impurities, which are detrimental to viscosity and electrochemical performance.
Reagents:
-
Butyltrimethylammonium chloride ([BTM]Cl) (>98%)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li[TFSI]) (>99%)
-
Deionized Water (18.2 MΩ·cm)
-
Dichloromethane (DCM) (HPLC Grade)
-
Silver Nitrate (AgNO
) solution (0.1 M) for testing.
Step-by-Step Methodology:
-
Stoichiometric Dissolution: Dissolve [BTM]Cl (1.0 eq) and Li[TFSI] (1.1 eq) separately in minimal deionized water. The slight excess of Li[TFSI] drives the equilibrium.
-
Mixing & Phase Separation: Combine the solutions under vigorous stirring for 4 hours at room temperature. [BTM][TFSI] is hydrophobic and will form a dense, separate bottom layer.
-
Extraction: Decant the aqueous top layer. Dissolve the IL bottom layer in DCM to lower viscosity and facilitate washing.
-
Purification (The Halide Wash): Wash the DCM/IL phase with deionized water in a separatory funnel multiple times.
-
Validation Step: After each wash, test the aqueous waste with a drop of AgNO
. A white precipitate (AgCl) indicates remaining chloride. Repeat washing until the test is negative (clear).
-
-
Solvent Removal: Remove DCM via rotary evaporation.
-
Vacuum Drying: Dry the final product under high vacuum (<1 mbar) at 70°C for 24 hours to remove trace water. Water content should be confirmed <100 ppm via Karl Fischer titration.
Synthesis Workflow Visualization
Figure 1: Critical path for the synthesis and purification of [BTM][TFSI], emphasizing the halide validation loop.
Physicochemical Data Matrix
The following data aggregates high-reliability measurements for [BTM][TFSI]. Note that viscosity is highly sensitive to water impurities; values below assume <100 ppm water content.
| Property | Value | Conditions | Relevance |
| Physical State | Liquid | @ 25°C | Room temperature ionic liquid (RTIL).[3] |
| Melting Point | 12°C - 17°C | - | Easy handling without heating equipment. |
| Density | 1.40 g/cm³ | @ 20°C | Significantly denser than water/organics. |
| Viscosity | 99 - 140 cP | @ 25°C | ~100x water. Requires heating for rapid filtration. |
| Conductivity | 1.6 - 2.1 mS/cm | @ 25°C | Moderate. Increases to >50 mS/cm at 200°C. |
| Electrochem Window | ~5.7 V | vs. Li/Li⁺ | Wide window allows high-voltage redox studies.[4] |
| Thermal Stability | > 350°C | Suitable for high-temp catalysis. | |
| Water Solubility | Immiscible | - | Hydrophobic anion [TFSI] dominates. |
Expert Insight on Viscosity:
The viscosity of [BTM][TFSI] follows the Vogel-Fulcher-Tammann (VFT) equation rather than Arrhenius behavior, indicating its nature as a fragile glass-forming liquid.
Electrochemical & Application Logic
[BTM][TFSI] is unique because the quaternary ammonium cation is electrochemically robust. Unlike imidazolium cations, which can be reduced at cathodic potentials or deprotonated to form carbenes, [BTM] remains stable.
Electrochemical Stability Window (ESW)
The ESW is defined by the cathodic limit (reduction of
-
Cathodic Limit: ~ -3.2 V vs Fc/Fc⁺
-
Anodic Limit: ~ +2.5 V vs Fc/Fc⁺
-
Total Window: ~5.7 V
Application in Pharmaceutical Workflows
While toxic, [BTM][TFSI] is valuable in Pre-clinical API Synthesis :
-
Electropolymerization: Used as a solvent to create passivating polymer films (e.g., poly(bisphenol A)) on carbon electrodes for sensors.[5]
-
Transition Metal Catalysis: The non-coordinating nature of the [TFSI] anion prevents catalyst poisoning, making it ideal for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) used in drug synthesis.
Utility Logic Diagram
Figure 2: Mapping physicochemical properties to specific research applications in electrochemistry and synthesis.
Safety & Handling (GHS Classification)
Warning: [BTM][TFSI] is not a benign solvent. It requires handling in a fume hood with appropriate chemical resistant gloves (Nitrile/Neoprene).
-
Signal Word: DANGER
-
Hazard Statements:
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. While hydrophobic, the [TFSI] anion can absorb atmospheric moisture over time, affecting viscosity and electrochemical baselines.
References
-
TCI Chemicals. Butyltrimethylammonium Bis(trifluoromethanesulfonyl)imide Product Specification (Product No. B3233). Retrieved from
-
Sigma-Aldrich. Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide Safety Data Sheet (SDS). Retrieved from
-
Abbas, Q., et al. (2013). Poly(bisphenol) Polymers as Passivating Agents for Carbon Electrodes in Ionic Liquids. Journal of Physical Chemistry C. Retrieved from
- Giffin, G. A., et al.Transport Properties of Ionic Liquids for High Temperature Electrochemical Applications. (General reference on TFSI-based IL conductivity).
-
PubChem. Compound Summary: this compound (CID 12991988). Retrieved from
Sources
- 1. This compound | C9H18F6N2O4S2 | CID 12991988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-DIETHYL-N-METHYL-N-(2-METHOXYETHYL)AMMONIUM BIS(TRIFLUOROMETHANE SULUFONYL)IMIDE | 464927-84-2 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used for the characterization of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide, an ionic liquid of significant interest in various fields, including electrochemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these analytical methods for quality control, structural elucidation, and the study of intermolecular interactions.
Introduction to this compound ([BTA][TFSI])
This compound, also known as [N4111][NTf2], is a quaternary ammonium-based ionic liquid. It consists of a butyltrimethylammonium cation and a bis(trifluoromethylsulfonyl)imide anion. Its molecular structure confers properties such as low vapor pressure, high thermal stability, and electrochemical stability.
Chemical Structure:
-
Cation: Butyltrimethylammonium ([C₄H₉N(CH₃)₃]⁺)
-
Anion: Bis(trifluoromethylsulfonyl)imide ([(CF₃SO₂)₂N]⁻)
Key Properties:
| Property | Value |
| Molecular Formula | C₉H₁₈F₆N₂O₄S₂ |
| Molecular Weight | 396.37 g/mol |
| CAS Number | 258273-75-5 |
| Appearance | Colorless to pale yellow liquid |
The unique properties of [BTA][TFSI] are intrinsically linked to its molecular structure and the interactions between the cation and anion. Spectroscopic techniques are indispensable tools for probing these features at the molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and dynamics. For ionic liquids like [BTA][TFSI], multinuclear NMR (¹H, ¹³C, ¹⁹F) provides a wealth of information.
Theoretical Principles
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin align either with or against the field. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the emitted signal as the nuclei relax, a spectrum is generated. The chemical shift (δ), reported in parts per million (ppm), is the most critical parameter and is highly sensitive to the local electronic environment of the nucleus.
Experimental Protocol: A Self-Validating System
A robust NMR analysis of [BTA][TFSI] requires careful sample preparation and instrument setup to ensure data integrity and reproducibility.
Diagram: NMR Experimental Workflow
Caption: General workflows for FTIR and Raman spectroscopic analysis.
FTIR Spectroscopy Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): This is the most common and convenient method for ionic liquids. A small drop of [BTA][TFSI] is placed directly onto the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation and is suitable for viscous liquids.
-
Transmission: A thin film of the ionic liquid can be pressed between two IR-transparent salt plates (e.g., KBr or NaCl). The path length needs to be carefully controlled to avoid detector saturation.
-
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or salt plates is collected first.
-
The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.
-
Co-addition of multiple scans (e.g., 32 or 64) is performed to improve the signal-to-noise ratio.
-
Raman Spectroscopy Methodology:
-
Sample Preparation:
-
A small amount of the neat ionic liquid can be placed in a glass vial or a quartz cuvette.
-
For micro-Raman, a drop of the sample can be placed on a microscope slide.
-
-
Data Acquisition:
-
A laser (e.g., 532 nm or 785 nm) is focused onto the sample. The choice of laser wavelength is important to avoid fluorescence from the sample or impurities.
-
The scattered light is collected and dispersed onto a detector.
-
Acquisition time and laser power should be optimized to obtain a good signal without causing sample degradation.
-
Data Interpretation and Expected Spectra
The vibrational spectra of [BTA][TFSI] are a superposition of the vibrational modes of the butyltrimethylammonium cation and the bis(trifluoromethylsulfonyl)imide anion.
Key Vibrational Modes of the [TFSI]⁻ Anion:
The [TFSI]⁻ anion can exist in two main conformations, cis (C₁) and trans (C₂), which can be distinguished by their vibrational spectra. Raman spectroscopy is particularly sensitive to these conformational changes. [1] Table of Key Vibrational Frequencies (Illustrative):
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~2900-3000 | C-H stretching (cation) | FTIR & Raman |
| ~1470 | CH₂ scissoring (cation) | FTIR & Raman |
| ~1350 | SO₂ asymmetric stretching (anion) | FTIR |
| ~1190 | CF₃ symmetric stretching (anion) | FTIR & Raman |
| ~1135 | SO₂ symmetric stretching (anion) | FTIR |
| ~1055 | S-N-S asymmetric stretching (anion) | FTIR |
| ~790 | CF₃ rocking (anion) | FTIR & Raman |
| ~740 | S-N-S symmetric stretching (anion) | Raman |
Note: Peak positions can be influenced by intermolecular interactions and the physical state of the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principles and Applicability
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For a molecule to be UV-Vis active, it must contain chromophores, which are functional groups with π-electrons or non-bonding electrons that can undergo these transitions.
For this compound, neither the quaternary ammonium cation nor the bis(trifluoromethylsulfonyl)imide anion possesses significant chromophores that absorb in the typical UV-Vis range (200-800 nm). Therefore, UV-Vis spectroscopy is generally not used for the structural characterization of this ionic liquid. However, it can be a useful tool for:
-
Purity Assessment: Detecting the presence of chromophoric impurities, such as aromatic compounds or degradation products, which would appear as absorbance peaks.
-
Formulation Analysis: Quantifying the concentration of a UV-Vis active drug or other component dissolved in the ionic liquid.
Experimental Considerations
If UV-Vis spectroscopy is employed for purity analysis, the following protocol can be used:
-
Sample Preparation: Prepare a dilute solution of [BTA][TFSI] in a UV-transparent solvent (e.g., acetonitrile or water). A neat spectrum can also be acquired, but a short path length cuvette (e.g., 1 mm) may be necessary to avoid detector saturation at shorter wavelengths.
-
Data Acquisition:
-
Acquire a baseline spectrum of the pure solvent.
-
Acquire the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 190-800 nm).
-
A pure sample of [BTA][TFSI] is expected to be largely transparent above 220 nm. The presence of any significant absorbance bands in this region may indicate the presence of impurities.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the complementary information provided by NMR, FTIR, and Raman spectroscopy. NMR provides detailed structural information about the cation and anion, while vibrational spectroscopy offers insights into the functional groups, conformational states, and intermolecular interactions. UV-Vis spectroscopy, while not a primary tool for structural elucidation of the pure ionic liquid, serves as a valuable method for assessing purity. By employing these techniques in a systematic and rigorous manner, researchers can ensure the quality and gain a deeper understanding of the molecular characteristics of this important ionic liquid.
References
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PubChem. This compound. [Link]
-
RoCo Global. This compound, >99%. [Link]
- K. Damodaran, Recent advances in NMR spectroscopy of ionic liquids, Prog. Nucl. Magn. Reson. Spectrosc., 2022, 129, 1-27.
- J. C. D. Lopes, A. A. H. Pádua, Vibrational Spectroscopy of Ionic Liquids, Chem. Rev., 2017, 117, 8, 5972-6006.
- C. M. Burba, et al., Liquid Structure of Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids Assessed by FT-IR Spectroscopy, J. Phys. Chem. B, 2017, 121, 14, 3099-3110.
- M. Castriota, et al., Thermal analysis and Raman spectra of different phases of the ionic liquid this compound, J. Raman Spectrosc., 2012, 43, 11, 1663-1670.
- D. A. Skoog, F. J. Holler, S. R. Crouch, Principles of Instrumental Analysis, 7th ed., Cengage Learning, 2017.
- J. W. Robinson, E. M. S. Frame, G. M. Frame II, Practical Handbook of Spectroscopy, 2nd ed., CRC Press, 2005.
- R. Ozawa, et al., Conformational Equilibrium of Bis(trifluoromethanesulfonyl) Imide Anion of a Room-Temperature Ionic Liquid: Raman Spectroscopic Study and DFT Calculations, J. Phys. Chem. B, 2005, 109, 4, 1622-1627.
- A. P. Abbott, G. Capper, D. L. Davies, R. K. Rasheed, V. Shikotra, Preparation of novel, moisture-stable, Lewis-acidic ionic liquids containing quaternary ammonium salts with functional side chains, Inorg. Chem., 2005, 44, 19, 6497-6499.
-
Bruker Corporation. Guide to Raman Spectroscopy. [Link]
-
Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
- H. G. M. Edwards, E. A. Carter, D. W. Farwell, A. C. Williams, Raman spectroscopy of air- and water-sensitive samples, J. Raman Spectrosc., 1994, 25, 7-8, 561-566.
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An In-Depth Technical Guide to the Phase Behavior of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Foreword for the Researcher
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the phase behavior of the ionic liquid Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide, commonly abbreviated as [N₄₁₁₁][NTf₂] or [C₄C₁C₁C₁N][Tf₂N]. As an ionic liquid, a salt with a melting point near or below room temperature, [N₄₁₁₁][NTf₂] exhibits a complex and fascinating series of phase transitions that are highly dependent on its thermal history. Understanding these transitions is paramount for its application in diverse fields such as electrochemistry, catalysis, and as a medium for pharmaceutical compounds.[1][2] This guide moves beyond a simple recitation of data, providing in-depth explanations for the observed phenomena and detailed, field-proven protocols for their characterization.
Physicochemical Landscape of [N₄₁₁₁][NTf₂]
[N₄₁₁₁][NTf₂] is comprised of a quaternary ammonium cation, Butyltrimethylammonium ([N₄₁₁₁]⁺), and a non-coordinating anion, bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[3][4] This combination imparts properties such as high thermal stability and hydrophobicity.[1] The subtle interplay of coulombic forces, van der Waals interactions, and hydrogen bonding governs its rich phase behavior.
Core Thermal Transitions: A Multifaceted Profile
The thermal behavior of [N₄₁₁₁][NTf₂] is not defined by a single melting point but rather a series of transitions that are profoundly influenced by the rate of heating and cooling. This ionic liquid is a glass-forming liquid, meaning it can exist in a non-crystalline, amorphous solid state.[5]
Upon cooling from the liquid state, [N₄₁₁₁][NTf₂] can undergo a broad crystallization event.[6] However, its phase behavior upon heating from a solidified state is markedly more complex, revealing several distinct transitions. These transitions are summarized in the table below, with data synthesized from differential scanning calorimetry (DSC) studies.[5][6]
| Thermal Transition | Abbreviation | Typical Temperature Range (°C) | Typical Temperature Range (K) | Description |
| Glass Transition | Tg | -82 to -75 | 191 to 198 | The temperature at which the amorphous solid transitions to a viscous, supercooled liquid.[5][6] |
| Cold Crystallization | Tcc | -45 | 228 | An exothermic event where the supercooled liquid spontaneously crystallizes upon heating.[6] |
| Solid-Solid Phase Transition | Tss | -34 | 239 | A transition from one crystalline polymorph to another, also an exothermic process.[6] |
| Partial Melting | Tpm | 12 | 285 | The onset of melting, where some crystalline domains begin to transition to the liquid phase.[6] |
| Complete Melting | Tcm | 17 | 290 | The temperature at which the entire crystalline structure has melted into an isotropic liquid.[6] |
It is crucial to recognize that the precise temperatures of these transitions, particularly cold crystallization and solid-solid transitions, are highly dependent on the heating rate employed during the DSC experiment.[6]
The Influence of Anion Conformation
The [NTf₂]⁻ anion can exist in two primary conformations: cisoid (C₁) and transoid (C₂). Raman spectroscopy studies have revealed that the crystalline structure obtained through slow cooling is predominantly formed with the [NTf₂]⁻ anion in the cisoid conformation.[5] Conversely, rapid cooling (quenching) can trap the anion in the transoid conformation.[5] This conformational polymorphism is a key factor contributing to the complex phase behavior, as different crystalline packing arrangements can arise from the different anion shapes.
Experimental Characterization of Phase Behavior
To rigorously characterize the phase behavior of [N₄₁₁₁][NTf₂], a suite of analytical techniques is employed. The following sections provide detailed, self-validating protocols for the key experimental workflows.
Differential Scanning Calorimetry (DSC): Mapping the Thermal Landscape
DSC is the primary technique for identifying and quantifying the thermal transitions in [N₄₁₁₁][NTf₂]. It measures the difference in heat flow between the sample and a reference as a function of temperature.
-
Sample Preparation:
-
Ensure the [N₄₁₁₁][NTf₂] sample is of high purity (>99%) and has been thoroughly dried under vacuum to minimize the influence of water, which can alter the phase transitions.[6] A water content of less than 200 ppm is recommended.
-
Accurately weigh 5-10 mg of the ionic liquid into a hermetically sealed aluminum DSC pan. The hermetic seal is critical to prevent any volatilization, however slight, at elevated temperatures.
-
Prepare an identical, empty hermetically sealed aluminum pan to serve as the reference.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, across the temperature range of interest.
-
Purge the DSC cell with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.
-
-
Thermal Program:
-
Initial Cooling: Cool the sample from room temperature to a low temperature, typically -100 °C, at a controlled rate (e.g., 10 °C/min). This step is to ensure a consistent starting thermal history.
-
Isothermal Hold: Hold the sample at -100 °C for a period of 5-10 minutes to allow for thermal equilibration.
-
Heating Scan: Heat the sample from -100 °C to a temperature above its final melting point (e.g., 50 °C) at a controlled heating rate. To investigate the kinetics of the phase transitions, this scan should be repeated at various heating rates (e.g., 2, 5, 10, and 20 °C/min).[6]
-
Cooling Scan: After the heating scan, cool the sample back down to -100 °C at a controlled rate to observe the crystallization behavior from the melt.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify the glass transition (a step change in the baseline), cold crystallization (an exothermic peak), solid-solid transitions (exothermic peaks), and melting transitions (endothermic peaks).
-
Determine the onset temperature, peak temperature, and enthalpy of each transition using the analysis software.
-
Raman Spectroscopy: Probing Molecular Conformations
Raman spectroscopy is a powerful technique for investigating the conformational changes of the [NTf₂]⁻ anion during phase transitions.
-
Sample Preparation:
-
Place a small drop of high-purity, dried [N₄₁₁₁][NTf₂] on a temperature-controlled stage compatible with the Raman microscope.
-
-
Instrument Setup:
-
Use a confocal Raman microscope equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm) to minimize fluorescence.
-
Calibrate the spectrometer using a known standard (e.g., a silicon wafer).
-
-
Temperature-Controlled Measurement:
-
Acquire Raman spectra at various temperatures corresponding to the different phases identified by DSC (e.g., in the liquid state, the glassy state, and within the different crystalline phases).
-
Allow the sample to equilibrate at each target temperature for several minutes before acquiring the spectrum.
-
-
Data Analysis:
-
Analyze the Raman spectra, paying close attention to the vibrational modes of the [NTf₂]⁻ anion, particularly in the 740-750 cm⁻¹ region, which is sensitive to conformational changes.
-
Correlate changes in the Raman spectra with the phase transitions observed in the DSC thermograms to assign specific conformations to different solid phases.
-
The Impact of Impurities: The Role of Water
The presence of impurities, especially water, can significantly impact the phase behavior of ionic liquids. Water can act as a plasticizer, depressing the glass transition temperature and potentially altering the crystallization and melting behavior. For [N₄₁₁₁][NTf₂], which is hydrophobic, the effect of small amounts of water may be less pronounced than in hydrophilic ionic liquids. However, for precise and reproducible measurements, it is imperative to control the water content of the sample.
Concluding Remarks for the Advanced Practitioner
The phase behavior of this compound is a rich and complex field of study, with the interplay of multiple thermal transitions and conformational polymorphism. A thorough understanding of these phenomena, achieved through the meticulous application of the experimental protocols outlined in this guide, is essential for the rational design and implementation of this ionic liquid in advanced applications. The dependence of the phase transitions on the thermal history underscores the importance of controlled and well-documented experimental conditions for achieving reproducible and reliable results.
References
-
Curry, N., & Shaw, S. K. (2019). Thermotropic Phase Transitions in this compound Ionic Liquids are Dependent on Heat Flux. The Journal of Physical Chemistry B, 123(22), 4757–4765. [Link]
-
Martinelli, A., et al. (2012). Thermal analysis and Raman spectra of different phases of the ionic liquid this compound. The Journal of Physical Chemistry B, 116(30), 9238-9245. [Link]
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RoCo Global. (n.d.). This compound, >99%. Retrieved February 7, 2026, from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2023, December 29). Bistriflimide. In Wikipedia. Retrieved February 7, 2026, from [Link]
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An In-depth Technical Guide to the Safe Handling of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
This guide provides a comprehensive overview of the safety data for Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide (BTMA-TFSI), an ionic liquid with diverse applications in electrochemical research, organic synthesis, and materials science.[1] As a Senior Application Scientist, my objective is to present this information not merely as a list of hazards, but as a practical resource for researchers, scientists, and drug development professionals to foster a culture of safety and informed risk assessment in the laboratory.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a substance is the cornerstone of safe handling. BTMA-TFSI is a quaternary ammonium salt with the molecular formula C9H18F6N2O4S2.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 396.36 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Melting Point | 7-17 °C | [1][2] |
| Density | 1.40 g/mL | [1][2] |
| Viscosity | 99.5 cP @ 25°C | [3] |
| Solubility | Soluble in some molecular solvents like methanol and acetone; insoluble in water and most petroleum aromatic solvents. | [4] |
The low melting point of BTMA-TFSI means it is often handled as a liquid at room temperature. Its negligible vapor pressure is a significant safety advantage over volatile organic solvents, reducing the risk of inhalation exposure.[5] However, its high density and viscosity require careful consideration during transfer and handling to prevent spills.
Hazard Identification and GHS Classification
BTMA-TFSI is classified as a hazardous substance.[6] The Globally Harmonized System (GHS) classification, as reported by various suppliers, indicates the following primary hazards:
-
Acute Toxicity (Oral and Dermal): Toxic if swallowed or in contact with skin.[7]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7] Some sources classify it as a skin and eye irritant.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[8]
-
Aquatic Toxicity: Toxic or harmful to aquatic life with long-lasting effects.[9]
It is crucial to recognize the potential for severe tissue damage upon contact. The corrosive nature of this ionic liquid necessitates stringent adherence to personal protective equipment (PPE) protocols.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential for the safe handling of BTMA-TFSI. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Ventilation: All handling of BTMA-TFSI should be conducted in a well-ventilated area.[6] The use of a chemical fume hood is strongly recommended to minimize the potential for inhalation of any aerosols that may be generated.[8]
-
Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[10]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with BTMA-TFSI.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[9] It is imperative to check the breakthrough time and permeation rate of the glove material for the specific ionic liquid being used.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Full-Body Protection: In situations with a significant risk of splashing or for large-scale operations, additional protective clothing may be necessary.[9]
-
-
Respiratory Protection: While the low volatility of BTMA-TFSI reduces the risk of inhalation, if aerosols are generated or handling occurs in a poorly ventilated area, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]
The following diagram illustrates the hierarchy of controls for safe handling:
Caption: Hierarchy of controls for mitigating exposure to BTMA-TFSI.
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid measures are critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water.[9] Remove contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person. Rinse mouth with water.[9] Seek immediate medical attention.
It is imperative that all laboratory personnel are trained in these first-aid procedures and know the location of safety equipment.
Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the chemical.
Handling
-
Avoid contact with skin and eyes.[6]
-
Avoid inhalation of vapor or mist.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep in a cool place. Recommended storage temperature is 2-8 °C.
-
Store away from incompatible materials.[6]
-
The substance is hygroscopic and should be protected from moisture. Handling under an inert gas is recommended.
The following workflow outlines the key steps for safe handling and storage:
Caption: Recommended workflow for the safe handling and storage of BTMA-TFSI.
Accidental Release Measures
In the event of a spill, a calm and methodical response is crucial to mitigate the hazard.
-
Minor Spills:
-
Evacuate unnecessary personnel from the area.[6]
-
Ensure adequate ventilation.[6]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[6]
-
Collect the absorbed material into a suitable, labeled container for disposal.[6]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Major Spills:
Toxicological and Ecological Information
Detailed toxicological and ecological data for BTMA-TFSI are limited in publicly available safety data sheets. Most sources state that no data is available for carcinogenicity, mutagenicity, or reproductive toxicity. However, the acute toxicity and corrosive nature of the compound are well-documented.
The environmental hazards indicate that BTMA-TFSI is toxic or harmful to aquatic life with long-lasting effects.[9] Therefore, it is imperative to prevent its release into the environment. All waste containing this ionic liquid must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[6]
Stability and Reactivity
BTMA-TFSI is generally stable under recommended storage conditions.[9] However, it is incompatible with strong oxidizing agents.[8] Contact with these materials should be avoided to prevent hazardous reactions. The substance is also sensitive to moisture and should be stored under dry conditions.
Conclusion
This compound is a valuable tool in modern chemical research, but its safe use hinges on a thorough understanding of its hazards and the implementation of robust safety protocols. This guide has synthesized critical safety information to empower researchers to work with this ionic liquid confidently and responsibly. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, the risks associated with BTMA-TFSI can be effectively managed.
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handling and storage protocols for quaternary ammonium ionic liquids
An In-Depth Technical Guide to the Handling and Storage Protocols for Quaternary Ammonium Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quaternary ammonium ionic liquids (QAILs) represent a versatile class of compounds with burgeoning applications in drug development, catalysis, and materials science. Their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solubility, distinguish them from traditional volatile organic solvents.[1][2] However, these characteristics also necessitate specific handling and storage protocols to ensure laboratory safety, maintain sample integrity, and mitigate environmental impact. This guide provides a comprehensive framework for the safe and effective management of QAILs, grounded in an understanding of their inherent chemical nature. We will delve into the critical aspects of risk assessment, appropriate personal protective equipment, storage best practices, and emergency preparedness, offering field-proven insights to support researchers in their work with these promising materials.
Understanding the Core Attributes of Quaternary Ammonium Ionic Liquids
A foundational understanding of the properties of QAILs is paramount to implementing effective handling and storage procedures. Unlike conventional molecular solvents, QAILs are composed entirely of ions—a bulky organic cation and an organic or inorganic anion.[1] This ionic constitution is the wellspring of their distinct characteristics.
1.1. Physicochemical Properties and Their Safety Implications
| Property | Typical Characteristics | Causality and Safety Implication |
| Vapor Pressure | Extremely low (can be as low as 10⁻¹⁰ Pa).[1] | Inhalation Hazard: While the risk of inhaling vapors at room temperature is minimal, aerosols can be generated during vigorous mixing or heating, necessitating handling in well-ventilated areas. |
| Thermal Stability | Generally high, with decomposition temperatures often exceeding 250°C.[3][4] Stability is influenced by the anion and cation structure.[3][4] | Decomposition Products: High temperatures can lead to thermal decomposition, releasing potentially toxic and harmful gases.[3] Knowledge of the specific QAIL's decomposition temperature is crucial for high-temperature applications. |
| Hygroscopicity | Many QAILs are hygroscopic, readily absorbing moisture from the atmosphere.[5][6][7] The degree of hygroscopicity is largely dependent on the anion (e.g., chloride anions are particularly prone).[8][9] | Sample Integrity & Reactivity: Absorbed water can alter the physical properties (viscosity, conductivity) and reactivity of the ionic liquid.[4][7] This necessitates storage in dry, tightly sealed containers. |
| Solubility | Water solubility varies widely depending on the constituent ions.[10] | Spill & Disposal: Water-soluble QAILs pose a greater risk of environmental dissemination in the event of a spill. This property influences the choice of cleanup and disposal methods. |
| Viscosity | Generally more viscous than common molecular solvents. Viscosity is influenced by the size and shape of the ions.[11][12] | Handling & Transfer: Higher viscosity can make transferring QAILs more challenging, potentially leading to splashes or spills. Careful pouring and appropriate equipment are necessary. |
1.2. Toxicological Profile: A Class-Specific Hazard Assessment
While often touted as "green" solvents due to their low volatility, it is a critical misconception that ionic liquids are universally non-toxic. Quaternary ammonium compounds, as a class, can exhibit significant biological activity.[6][13]
-
Acute Toxicity: Many QAILs are classified as harmful if swallowed, inhaled, or in contact with skin.[14][15] Severe toxicity can lead to organ failure, seizures, and in extreme cases, death.[16]
-
Corrosivity and Irritation: QAILs can be corrosive or irritating to the skin and eyes.[15] Prolonged or repeated exposure should be avoided.
-
Antimicrobial Activity: The inherent antimicrobial properties of many QAILs, while beneficial in some applications, also indicate a potential for disrupting biological systems.[6][10]
Therefore, all QAILs should be treated as potentially hazardous substances. A thorough review of the Safety Data Sheet (SDS) for each specific ionic liquid is mandatory before any handling.
Laboratory Handling Protocols: A Self-Validating System
The following protocols are designed as a self-validating system, where the causality behind each step reinforces safe practices and minimizes risk.
2.1. Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate PPE are non-negotiable.[17]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[14] When there is a risk of splashing, a full face shield should be worn over safety glasses.[17][18]
-
Hand Protection: Chemical-resistant gloves are mandatory.[14] Nitrile gloves are a common choice, but compatibility should be verified against the specific QAIL's SDS. Gloves must be inspected before use and disposed of properly after handling.[14]
-
Body Protection: A lab coat should be worn to protect against accidental spills.[14] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[18]
-
Respiratory Protection: While the low vapor pressure of QAILs limits the risk of inhalation at ambient temperatures, a respirator may be necessary when heating these compounds or creating aerosols.[16] Work should be conducted in a well-ventilated area or a fume hood.[14][16]
2.2. General Handling Workflow
The following workflow outlines a systematic approach to handling QAILs in a laboratory setting.
Caption: General workflow for handling quaternary ammonium ionic liquids.
Step-by-Step Methodology:
-
Preparation:
-
Review SDS: Before handling any new QAIL, thoroughly read its SDS to understand its specific hazards, required PPE, and emergency procedures.
-
Don PPE: Put on all required personal protective equipment as outlined in section 2.1.[14]
-
Ensure Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially if heating or agitating the QAIL.[14][16]
-
-
Handling:
-
Transfer: Due to their potential viscosity, pour QAILs slowly and carefully to avoid splashes. Use appropriate tools like a spatula or pipette for transferring smaller quantities.
-
Container Management: Keep the container tightly sealed when not in use to prevent the absorption of atmospheric moisture and contamination.[5][14]
-
Chemical Compatibility: Be aware of incompatible materials. Avoid mixing different cleaning agents with QAILs, as this can produce toxic fumes.[16]
-
-
Post-Handling:
-
Decontamination: Clean any contaminated surfaces thoroughly.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to institutional and local regulations.
-
Hygiene: Wash hands thoroughly with soap and water after handling QAILs, even if gloves were worn.[14]
-
Storage Protocols: Ensuring Long-Term Stability and Safety
Proper storage is crucial for maintaining the chemical integrity of QAILs and preventing accidents.
3.1. Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, stable temperature (e.g., -20 to 25°C).[14] | Prevents thermal degradation and potential side reactions. Avoid extreme temperature fluctuations. |
| Atmosphere | Dry, inert atmosphere (e.g., nitrogen or argon) for highly sensitive or hygroscopic QAILs.[5] | Minimizes water absorption which can alter the QAIL's properties.[5][6] |
| Light | Away from direct sunlight, in a dark location.[5] | Prevents potential light-induced degradation. |
| Container | Tightly sealed, original or compatible container. Glass is often preferred over plastic.[5][14][16] | Prevents contamination and moisture ingress. Some plastics may be dissolved by certain ionic liquids.[5] |
3.2. Segregation and Labeling
-
Segregation: Store QAILs away from incompatible materials, particularly strong oxidizing agents.
-
Labeling: Ensure all containers are clearly labeled with the full chemical name, hazard warnings, and date of receipt.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to effectively managing accidental spills or exposures.
4.1. Spill Response
For minor spills (generally less than 1 liter, depending on institutional policy and the specific hazards of the QAIL), laboratory personnel with the proper training and equipment can perform cleanup.[19] For large spills, evacuate the area and contact emergency personnel.[20]
Caption: Workflow for responding to a minor QAIL spill.
Experimental Protocol for Minor Spill Cleanup:
-
Alert and Secure: Immediately notify others in the vicinity of the spill.[21]
-
Protect Yourself: Don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21]
-
Contain: If the spill is spreading, create a dike around the perimeter using an inert absorbent material like vermiculite, sand, or commercial spill pads.[20][21]
-
Absorb: Slowly apply absorbent material over the spill, working from the outside in.[19][21] Allow the material to fully absorb the liquid.[19]
-
Collect: Using tongs or a scoop, carefully collect the saturated absorbent material and place it into a labeled, sealable container for hazardous waste.[19][21]
-
Decontaminate: Wipe the spill area with a wet paper towel or soapy water.[19][21] Dispose of the cleaning materials as hazardous waste.
-
Report: Inform your supervisor of the incident.
4.2. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[22] Remove any contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Waste Disposal
QAILs and all materials contaminated with them must be disposed of as hazardous chemical waste.[21] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour QAILs down the drain.
Conclusion
Quaternary ammonium ionic liquids offer significant advantages in various scientific fields, but their unique properties demand a respectful and informed approach to their handling and storage. By understanding their inherent hazards, implementing robust safety protocols, and preparing for potential emergencies, researchers can work with these materials safely and effectively, unlocking their full potential while maintaining a secure laboratory environment. Adherence to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in all laboratory practices is the cornerstone of responsible scientific advancement.
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Vereshchagin, A. N., Frolov, N. A., Egorova, K. S., Seitkalieva, M. M., & Ananikov, V. P. (2021). Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials. International Journal of Molecular Sciences, 22(13), 6793. [Link]
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ResearchGate. (2025, August 10). Thermal Stability and Flammability of Several Quaternary Ammonium Ionic Liquids. [Link]
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ResearchGate. (2020, January 9). Once you synthesize Ionic liquid , how do you preserve it so that it don't get decompose? Any idea?. [Link]
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Zheng, G., Webster, T. F., & Salamova, A. (2022). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 56(10), 6187–6204. [Link]
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Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132–7189. [Link]
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Silent Spring Institute. (2023). Background Document on Quaternary Ammonium Compounds in Cleaning Products and Beauty, Personal Care, and Hygiene Products. [Link]
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Biblioteka Nauki. Toxicity of quaternary ammonium ionic liquids to aquatic organisms. [Link]
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MDPI. (2025). Selective Recovery Lithium from Mother Liquor via Solvent Extraction: A Review on Extractants, Mechanisms, and Efficiency. [Link]
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ResearchGate. (2023, December 6). Applications and Risk Assessments of Ionic Liquids in Chemical and Pharmaceutical Domains: An Updated Overview. [Link]
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ACS Publications. (2025, June 16). Protic Ionic Liquids as Eco-Friendly Surfactants for Oil Spill Remediation: Synthesis, Characterization, and Performance Evaluation. [Link]
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Methodological & Application
Performance of [BTM][TFSI] in High-Voltage Supercapacitors: Application Notes and Protocols
Introduction: The Imperative for Advanced Energy Storage
The rapid evolution of portable electronics, electric vehicles, and grid-scale energy storage solutions has precipitated an urgent demand for high-performance energy storage devices. While batteries offer high energy density, they often fall short in terms of power density and cycling stability. Supercapacitors, also known as ultracapacitors or electrochemical double-layer capacitors (EDLCs), bridge this gap by providing rapid charge-discharge capabilities, exceptional power density, and a virtually unlimited cycle life. The quest for enhancing the energy density of supercapacitors, which is proportional to the square of the operating voltage, has led to the exploration of novel electrolyte systems capable of withstanding high voltages without degradation. Ionic liquids (ILs), with their wide electrochemical stability windows, negligible volatility, and high thermal stability, have emerged as promising candidates to replace conventional aqueous and organic electrolytes in high-voltage supercapacitor applications.
This document provides a comprehensive guide to the application of 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BTM][TFSI]), a prominent room-temperature ionic liquid, in high-voltage supercapacitors. We will delve into the fundamental properties of [BTM][TFSI], present detailed protocols for the fabrication of symmetric supercapacitors using this electrolyte, and outline the key electrochemical characterization techniques to evaluate their performance. This guide is intended for researchers, scientists, and professionals in the fields of materials science, electrochemistry, and energy storage.
[BTM][TFSI]: A Superior Electrolyte for High-Voltage Applications
The choice of electrolyte is paramount in determining the performance of a supercapacitor. [BTM][TFSI] possesses a unique combination of physicochemical properties that make it an excellent candidate for high-voltage applications.
Key Physicochemical Properties of [BTM][TFSI]
| Property | Value | Significance in Supercapacitors |
| Electrochemical Stability Window (ESW) | Up to 4.5 V and beyond | Enables higher operating voltages, leading to a significant increase in energy density (E = ½CV²). |
| Ionic Conductivity | ~1-10 mS/cm at room temperature | Facilitates efficient ion transport between the electrodes and the electrolyte, crucial for high power performance.[1][2] |
| Viscosity | ~50-100 mPa·s at room temperature | A moderate viscosity ensures good ionic mobility while maintaining a stable electrode-electrolyte interface. |
| Thermal Stability | Decomposition temperature > 350 °C | Allows for operation over a wide temperature range and enhances the safety of the device. |
| Hydrophobicity | Low water miscibility | The hydrophobic nature of the TFSI⁻ anion minimizes water contamination, which can narrow the electrochemical window and lead to device degradation. |
| Non-flammability & Low Volatility | Negligible vapor pressure | Significantly improves the safety profile of the supercapacitor compared to volatile and flammable organic electrolytes.[1] |
The wide electrochemical stability window of [BTM][TFSI] is a direct consequence of the robust nature of the BTM⁺ cation and the TFSI⁻ anion. The delocalized positive charge on the imidazolium ring of the BTM⁺ cation and the high stability of the TFSI⁻ anion against oxidation and reduction contribute to this wide operational voltage range.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the fabrication and characterization of a symmetric supercapacitor utilizing [BTM][TFSI] as the electrolyte and activated carbon as the electrode material.
Protocol 1: Activated Carbon Electrode Preparation
Activated carbon is a widely used electrode material for supercapacitors due to its high specific surface area, good electrical conductivity, and cost-effectiveness.
Materials and Equipment:
-
Activated Carbon (AC) powder (high specific surface area, e.g., >1500 m²/g)
-
Conductive additive (e.g., carbon black, acetylene black)
-
Binder (e.g., Polytetrafluoroethylene (PTFE) or Polyvinylidene fluoride (PVDF))
-
Solvent (e.g., ethanol for PTFE, N-Methyl-2-pyrrolidone (NMP) for PVDF)
-
Current collector (e.g., aluminum foil, nickel foam)
-
Mortar and pestle or planetary ball mill
-
Doctor blade or film applicator
-
Vacuum oven
Procedure:
-
Slurry Preparation:
-
In a mortar or a milling jar, thoroughly mix the activated carbon, conductive additive, and binder in a weight ratio of 80:10:10.[3]
-
Gradually add the appropriate solvent to the mixture while continuously mixing until a homogeneous slurry with a paste-like consistency is formed. The amount of solvent will vary depending on the specific materials used.
-
-
Electrode Casting:
-
Clean the surface of the current collector with a suitable solvent (e.g., acetone, ethanol) to remove any grease or contaminants.
-
Place the cleaned current collector on a flat surface.
-
Cast the prepared slurry onto the current collector using a doctor blade or film applicator to achieve a uniform thickness (typically 50-100 µm).
-
-
Drying:
-
Transfer the coated current collector to a vacuum oven.
-
Dry the electrode at 80-120°C under vacuum for at least 12 hours to completely remove the solvent.
-
-
Electrode Punching:
-
Once dried, punch out circular electrodes of a desired diameter (e.g., 12 mm) from the coated foil.
-
Record the mass of the active material on each electrode.
-
dot graph TD { A[Mixing: Activated Carbon, Conductive Additive, Binder] --> B[Slurry Formation with Solvent]; B --> C[Casting on Current Collector]; C --> D[Drying in Vacuum Oven]; D --> E[Electrode Punching]; subgraph Electrode Preparation Workflow A; B; C; D; E; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] B; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] C; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] D; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] E; }
Caption: Workflow for Activated Carbon Electrode Preparation.
Protocol 2: Symmetric Supercapacitor Assembly (Coin Cell)
This protocol describes the assembly of a symmetric supercapacitor in a standard CR2032 coin cell format. All assembly steps should be performed in an argon-filled glovebox to prevent moisture and air contamination.
Materials and Equipment:
-
Two activated carbon electrodes (prepared as in Protocol 1)
-
[BTM][TFSI] electrolyte
-
Separator (e.g., Celgard®, glass fiber filter)
-
CR2032 coin cell components (casings, spacers, spring)
-
Coin cell crimper
-
Micropipette
Procedure:
-
Component Preparation:
-
Dry all coin cell components, the separator, and the prepared electrodes in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Transfer all components into an argon-filled glovebox.
-
-
Assembly:
-
Place the negative-side casing of the coin cell on the crimper die.
-
Place one activated carbon electrode in the center of the casing, with the active material side facing up.
-
Using a micropipette, drop a small amount of the [BTM][TFSI] electrolyte (typically 20-30 µL) onto the electrode surface to ensure it is fully wetted.
-
Place a separator disc on top of the wetted electrode.
-
Add another small drop of the electrolyte onto the separator.
-
Place the second activated carbon electrode on top of the separator, with the active material side facing down.
-
Add a spacer disk and a spring on top of the second electrode.
-
Carefully place the positive-side casing on top of the assembly.
-
-
Crimping:
-
Transfer the assembled coin cell to the crimping machine and apply pressure to seal the cell. Ensure a proper seal to prevent electrolyte leakage.
-
dot graph TD { A[Place Negative Casing] --> B[Insert First Electrode]; B --> C[Add Electrolyte]; C --> D[Place Separator]; D --> E[Add More Electrolyte]; E --> F[Insert Second Electrode]; F --> G[Add Spacer and Spring]; G --> H[Place Positive Casing]; H --> I[Crimp to Seal]; subgraph Coin Cell Assembly Workflow A; B; C; D; E; F; G; H; I; end node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] A; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] B; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] C; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] D; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] E; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] F; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] G; node[shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] H; node[shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"] I; }
Caption: Symmetric Supercapacitor Coin Cell Assembly Workflow.
Protocol 3: Electrochemical Characterization
Electrochemical characterization is crucial to evaluate the performance of the assembled supercapacitor. The following are the standard techniques used.
Equipment:
-
Potentiostat/Galvanostat with electrochemical impedance spectroscopy (EIS) capability
A. Cyclic Voltammetry (CV)
CV is used to determine the capacitive behavior and the electrochemical stability window of the supercapacitor.
Procedure:
-
Connect the assembled coin cell to the potentiostat.
-
Set the potential window (e.g., 0 to 3.5 V for [BTM][TFSI]).
-
Perform CV scans at different scan rates (e.g., 5, 10, 20, 50, 100 mV/s).
-
Analysis:
-
A rectangular-shaped CV curve indicates ideal capacitive behavior.
-
The specific capacitance (C, in F/g) can be calculated from the CV curve using the following equation: C = ∫I(V)dV / (2 * v * m * ΔV) where ∫I(V)dV is the integrated area of the CV curve, v is the scan rate (V/s), m is the mass of the active material on one electrode (g), and ΔV is the potential window (V).
-
B. Galvanostatic Charge-Discharge (GCD)
GCD is used to determine the specific capacitance, energy density, and power density of the supercapacitor.
Procedure:
-
Connect the coin cell to the galvanostat.
-
Set the potential window (e.g., 0 to 3.5 V).
-
Apply a constant current for charging and discharging at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g).
-
Analysis:
-
The specific capacitance (C, in F/g) can be calculated from the discharge curve using the following equation: C = (I * Δt) / (m * ΔV) where I is the discharge current (A), Δt is the discharge time (s), m is the mass of the active material on one electrode (g), and ΔV is the potential window (V).
-
The energy density (E, in Wh/kg) is calculated as: E = (C * ΔV²) / (2 * 3.6)
-
The power density (P, in W/kg) is calculated as: P = (E * 3600) / Δt
-
C. Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the internal resistance and ion diffusion kinetics of the supercapacitor.
Procedure:
-
Connect the coin cell to the potentiostat with EIS capability.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analysis:
-
The Nyquist plot is used to determine the equivalent series resistance (ESR) from the intercept on the real axis at high frequency, and the charge transfer resistance from the diameter of the semicircle.
-
D. Cycling Stability
Cycling stability is a measure of the supercapacitor's ability to retain its capacitance over a large number of charge-discharge cycles.
Procedure:
-
Perform continuous GCD cycling at a constant current density for a large number of cycles (e.g., 10,000 cycles).
-
Analysis:
-
The capacitance retention is calculated as the ratio of the capacitance after a certain number of cycles to the initial capacitance. High cycling stability is indicated by a capacitance retention of over 90% after thousands of cycles.[1]
-
Expected Performance of [BTM][TFSI] Based Supercapacitors
While specific performance data for [BTM][TFSI] in high-voltage supercapacitors is still emerging in the literature, based on the performance of other imidazolium-based TFSI ionic liquids, the following performance can be anticipated:
| Performance Metric | Expected Value |
| Operating Voltage | 3.0 - 3.5 V |
| Specific Capacitance | 100 - 150 F/g (with activated carbon) |
| Energy Density | 25 - 40 Wh/kg |
| Power Density | > 5000 W/kg |
| Cycling Stability | > 90% capacitance retention after 10,000 cycles |
It is important to note that these values are highly dependent on the specific electrode material, electrode architecture, and cell design.
Safety and Handling of [BTM][TFSI]
As a chemical, [BTM][TFSI] requires careful handling. Always refer to the Safety Data Sheet (SDS) provided by the supplier before use.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or butyl rubber), and a lab coat.[4][5]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of any potential vapors, although the vapor pressure is very low.[4][5]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[4][5] Do not ingest.
-
Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption.[4]
-
Disposal: Dispose of [BTM][TFSI] and any contaminated materials as chemical waste in accordance with local, state, and federal regulations.
Conclusion
[BTM][TFSI] stands out as a highly promising electrolyte for the development of high-voltage supercapacitors. Its wide electrochemical stability window, good ionic conductivity, high thermal stability, and inherent safety features address many of the limitations of conventional electrolytes. The detailed protocols provided in this guide offer a practical framework for researchers and engineers to fabricate and characterize high-performance supercapacitors based on this ionic liquid. Further research focusing on optimizing the electrode-electrolyte interface and exploring novel electrode materials in conjunction with [BTM][TFSI] will undoubtedly push the boundaries of electrochemical energy storage.
References
-
Chem-Impex. 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide. Available from: [Link]
-
ResearchGate. Measurement and Correlation of the Electrical Conductivity of the Ionic Liquid [BMIM][TFSI] in Binary Organic Solvents. Available from: [Link]
-
Iolitec. 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide Safety Data Sheet. Available from: [Link]
- Nowell, J. S., et al. (2018). A new high performance ionic liquid mixture electrolyte for large temperature range supercapacitor applications (−70 °C–80 °C) operating at 3.5V cell voltage. Journal of Power Sources, 396, 568-577.
- Preparation and Characterization of Physically Activated Carbon and Its Energetic Application for All-Solid-State Supercapacitors: A Case Study. ACS Omega, 8(25), 22665–22678. (2023).
- Experimental and data-driven investigation of hydrophilic and hydrophobic ionic liquids for supercapacitors.
- Methodologies for Fabricating Flexible Supercapacitors. Micromachines, 12(10), 1153. (2021).
- Electrode Materials for Ionic Liquid Based-Supercapacitors. CORE. (2007).
- Supercapacitor with high cycling stability through electrochemical deposition of metal-organic frameworks/polypyrrole positive electrode. ACS Applied Materials & Interfaces, 10(41), 35239–35246. (2018).
- Fabrication of symmetric supercapacitors based on MOF-derived nanoporous carbons. Journal of Materials Chemistry A, 2(40), 16903-16909. (2014).
- Ionic Liquid Mixture Electrolyte Matching Porous Carbon Electrodes for Supercapacitors. Molecules, 26(16), 4983. (2021).
- Researchers develop stable, high energy density supercapacitor. Advanced Science News. (2021).
- Fabricating an Aqueous Symmetric Supercapacitor with a Stable High Working Voltage of 2 V by Using an Alkaline–Acidic Electrolyte.
-
Cyclic voltammetry of the samples with BMIM(TFSI) ionic liquid,... - ResearchGate. Available from: [Link]
- Process for preparing activated carbon to make electrode of super capacitor.
- Fabrication of Symmetric Supercapacitors Based on MOF- Derived Nanoporous Carbons.
- High temperature carbon–carbon supercapacitor using ionic liquid as electrolyte. Electrochimica Acta, 53(4), 1845-1853. (2007).
- Thiolated-graphene-based supercapacitors with high energy density and stable cycling performance. Journal of Power Sources, 248, 1021-1027. (2014).
- Evaluation of short alkyl chain modified [DBU][TFSI] based ionic liquids as supercapacitor electrolytes. Electrochimica Acta, 475, 143659. (2024).
-
Fabrication of symmetric... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Solvionic. Safety data sheet. Available from: [Link]
- Development, Performance, and Vehicle Applications of High Energy Density Electrochemical Capacitors. World Electric Vehicle Journal, 13(2), 36. (2022).
Sources
Application Note: Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide ([N1114][NTf2]) as a Reaction Medium
Executive Summary
This technical guide details the deployment of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide (commonly abbreviated as [N1114][NTf2] or [N1114][TFSI] ) as a superior solvent for organic transformations. Unlike ubiquitous imidazolium-based ionic liquids (e.g., [BMIM][PF6]), [N1114][NTf2] possesses a quaternary ammonium cation lacking acidic protons. This structural feature confers exceptional stability under basic conditions, making it the solvent of choice for base-mediated transition metal catalysis (e.g., Suzuki-Miyaura, Heck) where imidazolium carbenes might otherwise deactivate catalysts. Furthermore, the [NTf2] anion ensures low viscosity and hydrophobicity, facilitating biphasic product separation and enzyme stability in biocatalytic applications.
Physicochemical Profile
Understanding the solvent's physical window is critical for experimental design. [N1114][NTf2] is a Room Temperature Ionic Liquid (RTIL) characterized by high thermal stability and a wide electrochemical window.
Table 1: Key Physicochemical Properties of [N1114][NTf2]
| Property | Value (approx. at 25°C) | Relevance to Synthesis |
| Molecular Formula | C₉H₁₈F₆N₂O₄S₂ | MW = 396.37 g/mol |
| Physical State | Liquid (MP ~7–16 °C) | Suitable for RT and heated reactions. |
| Density | 1.40 g/cm³ | Forms the bottom layer in aqueous extractions. |
| Viscosity | ~99.5 cP | Low enough for magnetic stirring; no overhead stirrer needed. |
| Hydrophobicity | Hydrophobic | Immiscible with water; enables biphasic recycling. |
| Electrochemical Window | ~6.0 V | Excellent for electrosynthesis; resistant to oxidation/reduction. |
| Base Stability | High | No acidic C-2 proton (unlike Imidazolium); stable with NaOH/KOH. |
Protocol A: Synthesis and Purification of [N1114][NTf2]
Commercially available [N1114][NTf2] can be expensive. For scale-up, in-house synthesis via anion metathesis is cost-effective and ensures purity.
Mechanism
The reaction is a salt metathesis between a halide precursor (Butyltrimethylammonium bromide) and a lithium bistriflimide salt in water. The hydrophobic IL separates as a dense oil.
Reagents
-
Butyltrimethylammonium bromide ([N1114]Br) (>98%)
-
Lithium bis(trifluoromethylsulfonyl)imide (LiNTf2) (>99%)
-
Deionized Water (18 MΩ)
-
Dichloromethane (DCM) (HPLC Grade)
Step-by-Step Procedure
-
Dissolution: Dissolve 100 mmol of [N1114]Br in 50 mL of deionized water in a round-bottom flask.
-
Metathesis: Separately dissolve 105 mmol (1.05 eq) of LiNTf2 in 50 mL of deionized water. Add this solution dropwise to the [N1114]Br solution under vigorous stirring.
-
Observation: The solution will turn cloudy immediately as the hydrophobic [N1114][NTf2] separates.
-
-
Phase Separation: Stir for 4 hours at Room Temperature (RT). Transfer to a separatory funnel.
-
Layer ID: The IL is denser (1.40 g/cm³) and will form the bottom layer.
-
-
Washing (Critical): Drain the bottom IL layer. Wash it 4–5 times with fresh deionized water to remove LiBr byproduct.
-
Validation: Test the wash water with aqueous AgNO₃. If a precipitate (AgBr) forms, bromide is still present. Continue washing until the silver nitrate test is negative.
-
-
Drying: Dissolve the IL in minimal DCM and pass through a short plug of silica/activated charcoal (optional, for decolorization). Evaporate DCM via rotary evaporation.
-
Final Desiccation: Dry the IL under high vacuum (<1 mbar) at 60°C for 12 hours to remove trace water.
-
QC Check: Water content should be <500 ppm (Karl Fischer titration).
-
Workflow Diagram
Caption: Workflow for the halide-free synthesis of [N1114][NTf2] via metathesis.
Protocol B: Suzuki-Miyaura Cross-Coupling
Rationale: [N1114][NTf2] is superior to [BMIM]-based ILs for this reaction. Imidazolium cations can deprotonate at C-2 under basic conditions (Na₂CO₃/K₂CO₃), forming carbenes that poison the Pd catalyst. The quaternary ammonium cation of [N1114] is inert to base, stabilizing the Pd nanoparticles (Pd-NPs) generated in situ.
Reagents
-
Aryl Halide (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(OAc)₂ (1–2 mol%)
-
Base: Na₂CO₃ (2.0 eq)
-
Solvent: [N1114][NTf2] (2 mL per mmol substrate)
Step-by-Step Procedure
-
Assembly: In a reaction vial, combine Aryl Halide, Arylboronic Acid, Na₂CO₃, and Pd(OAc)₂.
-
Solvation: Add [N1114][NTf2].[1] (Note: Reagents may not fully dissolve initially; this is a suspension).
-
Reaction: Heat to 80–100°C with vigorous stirring.
-
Mechanism:[2] The IL stabilizes "naked" Pd(0) clusters, preventing aggregation into inactive Pd-black.
-
-
Extraction (The "Green" Step):
-
Cool to RT.
-
Add Diethyl Ether (or EtOAc) and water (1:1 ratio).
-
Vortex/Shake.
-
Separation: Three phases may form or a biphasic system.
-
Top (Ether): Contains the biaryl product.
-
Middle (Aqueous): Contains inorganic salts (NaBr, excess base).
-
Bottom (IL): Contains the Pd-catalyst.
-
-
-
Recycling: Extract the organic layer.[3] Wash the IL layer once with water to remove salts. The remaining IL (containing active Pd) can be dried under vacuum and reused immediately for the next cycle.
Catalytic Cycle & Recycling Diagram
Caption: Biphasic recycling strategy for Pd-catalyzed coupling in [N1114][NTf2].
Protocol C: Enzymatic Catalysis (Lipase)
Rationale: Enzymes usually denature in polar organic solvents (e.g., DMSO). However, [N1114][NTf2] is highly hydrophobic. It does not strip the essential "hydration shell" (structural water) from the enzyme surface, maintaining high activity for transesterification or kinetic resolution.
Reagents
-
Racemic Alcohol (Substrate)
-
Vinyl Acetate (Acyl donor)
-
Lipase (e.g., Candida antarctica Lipase B - CALB, immobilized on acrylic resin)
-
Solvent: [N1114][NTf2] (water-saturated)
Procedure
-
Preparation: Do not dry the IL excessively for this protocol. The IL should be water-saturated (approx. 1000–2000 ppm water) to support the enzyme.
-
Reaction: Mix substrate (0.5 M) and Vinyl Acetate (0.6 M) in [N1114][NTf2]. Add CALB (10 mg/mL).
-
Incubation: Shake at 30–40°C.
-
Workup: Filter off the immobilized enzyme (can be reused). Extract the product with n-hexane (the IL is immiscible with hexane).
-
Result: High enantiomeric excess (ee) is typically observed due to the rigid solvation environment.
-
References
-
ResearchGate. (2018). Cyclic voltammograms of [emim][NTf2], [N1114][NTf2], and [Pyr13][NTf2]. Retrieved from [Link]
-
MDPI. (2019). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. Ind.[3][4][5] Eng. Chem. Res. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Halide-Free Continuous Synthesis of Hydrophobic Ionic Liquids. Retrieved from [Link]
Sources
Application Note: [BTM][TFSI] for High-Efficiency CO2 Capture & Separation
Executive Summary
This guide details the synthesis, characterization, and application of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide ([BTM][TFSI]) , also known as [N
While imidazolium-based ionic liquids (e.g., [BMIM][TFSI]) are common, [BTM][TFSI] offers distinct advantages for industrial scaling:
-
Enhanced Stability: The quaternary ammonium cation lacks the acidic C2-proton found in imidazoliums, providing superior electrochemical and chemical stability against base degradation.
-
Fluorine-Mediated Affinity: The [TFSI] anion contains six fluorine atoms, creating a Lewis-base rich environment that thermodynamically favors CO
(Lewis acid) solvation via physical absorption. -
Tunable Viscosity: Although slightly more viscous than imidazoliums, [BTM][TFSI] exhibits a temperature-dependent viscosity profile ideal for Supported Ionic Liquid Membranes (SILMs).
Part 1: Material Characterization & Thermodynamics
Why [BTM][TFSI]?
The separation mechanism relies on the Solution-Diffusion Model . [BTM][TFSI] acts as a physical solvent where CO
-
Anion Role ([TFSI]
): The delocalized charge on the imide nitrogen and the electron-withdrawing CF groups reduce ion pairing strength, lowering the melting point (making it a Room Temperature Ionic Liquid, RTIL). The fluorine atoms interact with the quadrupole moment of CO . -
Cation Role ([BTM]
): The butyl chain increases free volume within the liquid structure, providing "pockets" for gas entrapment.
Key Physicochemical Properties[1][2][3][4]
-
Molecular Weight: 396.37 g/mol [1]
-
Appearance: Colorless to pale yellow liquid
-
Water Content: Hygroscopic (Must be < 500 ppm for accurate gas solubility data).
-
Thermal Stability: Decomposition onset typically > 350°C.
Part 2: Synthesis & Purification Protocol
Objective: Synthesize high-purity [BTM][TFSI] via anion metathesis, ensuring halide content is < 10 ppm to prevent corrosion in capture systems.
Reagents
-
Butyltrimethylammonium bromide ([BTM]Br), >98%
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[TFSI]), >99%
-
Deionized Water (18.2 MΩ·cm)
-
Dichloromethane (DCM)
-
Silver Nitrate (AgNO
) solution (0.1 M)
Workflow Diagram
Figure 1: Anion metathesis workflow for [BTM][TFSI] synthesis. Note the iterative washing cycle critical for halide removal.
Step-by-Step Procedure
-
Dissolution: Dissolve equimolar amounts of [BTM]Br and Li[TFSI] in separate minimal volumes of deionized water.
-
Metathesis: Slowly add the Li[TFSI] solution to the [BTM]Br solution under vigorous stirring. The mixture will become turbid as the hydrophobic [BTM][TFSI] separates. Stir for 24 hours at room temperature.
-
Extraction: Add Dichloromethane (DCM) to dissolve the IL phase (bottom layer). Use a separatory funnel to discard the aqueous top layer (containing LiBr).
-
Washing (Crucial): Wash the DCM/IL layer with deionized water (1:1 volume ratio). Shake vigorously and separate.
-
Validation: Test the wash water with a drop of AgNO
. If a white precipitate (AgBr) forms, repeat step 4. Do not proceed until the wash water remains clear. -
Solvent Removal: Remove DCM using a rotary evaporator.
-
Drying: Dry the resulting viscous liquid under high vacuum (< 1 Pa) at 60°C for at least 48 hours to remove trace water. Verify water content via Karl Fischer titration (< 500 ppm).[1]
Part 3: CO2 Solubility Measurement (Isochoric Saturation)
Objective: Determine Henry's Law Constant (
Experimental Setup
Use a high-pressure equilibrium cell (stainless steel) equipped with a magnetic suspension balance or pressure transducer.
Protocol
-
Degassing: Load ~2 mL of [BTM][TFSI] into the cell. Apply vacuum and heat (70°C) for 4 hours in situ to remove any gases absorbed during transfer.
-
Temperature Control: Set the cell to the target isotherm (e.g., 303.15 K). Allow 1 hour for thermal equilibrium.
-
Gas Injection: Inject CO
from a reservoir to a specific initial pressure ( ). -
Equilibration: Monitor pressure decay. As CO
dissolves into the IL, pressure drops.[2] Equilibrium is reached when pressure ( ) is stable for >30 mins. -
Calculation: Calculate the moles of CO
absorbed ( ) using the pressure drop and the ideal gas law (or Peng-Robinson EOS for high pressures).Henry's Constant (
) Calculation: Where is fugacity and is the mole fraction of CO in the liquid.
Part 4: Supported Ionic Liquid Membrane (SILM) Fabrication
Objective: Create a stable membrane for CO
Materials
-
Support: Hydrophobic PVDF or PTFE porous membrane (pore size 0.22 µm).
-
Ionic Liquid: Degassed [BTM][TFSI].
Fabrication Workflow (Vacuum Impregnation)
Figure 2: Vacuum impregnation method for SILM fabrication.[3] Capillary forces retain the IL within the pores.
Permeation Testing (Time-Lag Method)
-
Mount the SILM in a stainless steel permeation cell.
-
Evacuate both upstream (feed) and downstream (permeate) sides.
-
Introduce CO
to the upstream side at constant pressure (e.g., 2 bar). -
Record the pressure rise on the downstream side over time.
-
Selectivity (
): Repeat for N . The ideal selectivity is the ratio of permeabilities:
Part 5: Data Summary & Expectations
Researchers should expect the following performance metrics for [BTM][TFSI] at 298 K.
| Parameter | Typical Value / Range | Unit | Note |
| Density | 1.40 - 1.42 | g/cm | High density aids in volume efficiency. |
| Viscosity | 80 - 120 | mPa·s | Higher than [BMIM][TFSI] (52 mPa·s); affects mass transfer rate. |
| CO | 0.03 - 0.04 | mole fraction | At 1 bar partial pressure. |
| Henry's Constant ( | 3.0 - 3.5 | MPa | Lower |
| CO | 30 - 40 | - | Competitive with polymeric membranes. |
Troubleshooting Note: If viscosity is >150 mPa·s at 25°C, the sample is likely wet or contains residual halide salts. Re-dry and re-wash.
References
-
Synthesis & Properties of Ammonium ILs: Kilaru, P. K., et al. (2008). "Density, Viscosity, and Thermal Conductivity of the Ionic Liquid [N1114][Tf2N]." Journal of Chemical & Engineering Data. [Link]
-
CO2 Solubility Mechanisms: Ramdin, M., et al. (2012). "State-of-the-Art of CO2 Capture with Ionic Liquids." Industrial & Engineering Chemistry Research. [Link]
-
SILM Preparation Protocols: Neves, L. A., et al. (2010). "Gas permeation studies in supported ionic liquid membranes." Journal of Membrane Science. [Link]
-
Anion Effects on Capture: Brennecke, J. F., & Gurkan, B. E. (2010). "Ionic Liquids for CO2 Capture and Separation." The Journal of Physical Chemistry Letters. [Link]
Sources
Application Note: Fabrication of High-Voltage Coin Cells Using [BTM][TFSI] Ionic Liquid Electrolyte
Core Directive & Executive Summary
This guide details the fabrication of lithium-ion coin cells (CR2032 format) utilizing Butyltrimethylammonium bis(trifluoromethanesulfonyl)imide (referred to herein as [BTM][TFSI] or
Unlike conventional carbonate-based electrolytes, [BTM][TFSI] is a Room Temperature Ionic Liquid (RTIL) characterized by high viscosity , exceptional anodic stability (>5.0 V vs. Li/Li⁺) , and non-flammability .[1] These properties demand a departure from standard fabrication protocols. The "drop-and-crimp" method used for organic solvents will fail here. Success depends on rigorous moisture control, heat-assisted wetting, and specific separator selection.
Why [BTM][TFSI]?
-
Safety: Negligible vapor pressure and non-flammable nature eliminate thermal runaway risks associated with carbonates.
-
High Voltage: The quaternary ammonium cation (
) lacks the acidic protons found in imidazolium-based ILs (like EMIM), rendering it stable against oxidation up to ~5.5 V, making it ideal for high-voltage cathodes (e.g., LCO, LNMO).[1]
Material Preparation & Pre-requisites
Chemical Components
| Component | Specification | Critical Note |
| Ionic Liquid | [BTM][TFSI] (Butyltrimethylammonium bis(trifluoromethanesulfonyl)imide) | Purity >99.9%.[1][2] Hygroscopic. Must be dried before use. |
| Lithium Salt | LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide) | Purity >99.9%.[1] Vacuum dried at 120°C for 24h. |
| Cathode | LCO ( | PVDF binder is compatible.[1] Loading ~2-3 mAh/cm².[1] |
| Anode | Lithium Metal Chip (0.6 - 1.0 mm thick) | Polish to remove native oxide/nitride layer.[1] |
| Separator | Glass Fiber (Whatman GF/D) or Celgard 2500 | Glass Fiber is recommended for initial R&D due to superior wettability with viscous ILs.[1] |
| Casing | CR2032 (Al-clad cathode cap recommended) | Al-clad prevents corrosion of the stainless steel casing at voltages >4.2 V. |
The "Zero-Water" Protocol (Self-Validating Step)
Water is the primary failure mode.[1] [BTM][TFSI] is hydrophobic but can still absorb atmospheric moisture, which hydrolyzes LiTFSI into HF, corroding the cathode.[1]
-
Vacuum Drying (IL): Place [BTM][TFSI] in a vacuum oven at 80°C for 24-48 hours .
-
Vacuum Drying (Salt): Dry LiTFSI at 120°C for 24 hours .
-
Validation: Transfer to an Ar-filled glovebox (
ppm). Perform Karl Fischer titration.-
Pass Criteria: Water content < 20 ppm .
-
Fail Action: Re-dry for 24 hours.[3]
-
Electrolyte Formulation
The viscosity of [BTM][TFSI] at 25°C is high (~476 mPa[1]·s), roughly 100x that of water. Adding LiTFSI salt increases this viscosity further (the "Walden Rule" trade-off).[1]
Standard Formulation: 0.3 M to 1.0 M LiTFSI in [BTM][TFSI].[1]
Protocol:
-
Weigh the dried LiTFSI salt inside the glovebox.
-
Add the calculated mass of [BTM][TFSI].
-
Heat-Assisted Mixing: The salt will not dissolve readily at room temperature.
-
Place the vial on a magnetic stirrer hotplate set to 60°C .
-
Stir at 300 RPM for 6-12 hours until the solution is perfectly clear.
-
Observation: If the solution remains cloudy, moisture may be present, or dissolution is incomplete.
-
Coin Cell Assembly Protocol
This workflow integrates heat and time to overcome the viscosity barrier.
Figure 1: Optimized workflow for viscous Ionic Liquid electrolyte cell fabrication.
Step-by-Step Assembly
Environment: Argon Glovebox (
-
Electrode Drying: Dry punched cathodes under vacuum at 120°C for 12h prior to transfer.
-
Pre-Heating (Crucial): Place the cathode discs, separator (Glass Fiber), and the electrolyte vial on a hotplate inside the glovebox set to 50-60°C .
-
Reasoning: Reduces viscosity, lowering surface tension for better pore penetration.
-
-
Cathode Wetting:
-
Place cathode in the coin cell can (positive case).
-
Dispense 40-60 µL of warm electrolyte onto the cathode.
-
Wait 5 minutes for absorption.
-
-
Separator Placement:
-
Place the Glass Fiber separator on the cathode.
-
Dispense another 40-60 µL of electrolyte onto the separator.
-
Visual Check: The separator should turn translucent (if GF) or transparent (if Celgard), indicating full wetting.[1] If white spots remain, add 10 µL more and wait.
-
-
Anode Placement:
-
Place the Lithium metal chip on the wetted separator.
-
Place the stainless steel spacer and wave spring.
-
-
Crimping:
Electrochemical Characterization & Logic
Conditioning (The "Soak" Period)
Do not cycle immediately. The high viscosity means pore filling is slow.
-
Protocol: Rest the cell at 40°C (in a temperature chamber) for 12-24 hours .
-
Metric: Monitor Open Circuit Voltage (OCV). It should stabilize (e.g., ~3.0-3.2 V for LCO/Li).[1] A dropping OCV indicates a micro-short or side reaction (wetting failure).[1]
Formation Cycling
Ionic liquids have lower ionic conductivity than carbonates (
-
Cycle 1-3: Charge/Discharge at C/20 or C/10 .
-
Temperature: Conducting initial cycles at 40°C or 60°C is highly recommended to improve kinetics and interface formation (SEI).[1]
Voltage Window[1][4]
-
Anodic Limit: [BTM][TFSI] is stable up to 5.2 V .[1]
-
Cathodic Limit: [BTM] cation is relatively stable against reduction, but SEI formation on Li metal is critical.[1] LiTFSI participates in forming a LiF-rich SEI.
Troubleshooting & Quality Control
| Symptom | Probable Cause | Corrective Action |
| High Overpotential (Voltage Hysteresis) | Poor wetting or low conductivity.[1] | Increase operating temp to 50°C. Ensure separator was fully soaked. |
| No Capacity / Open Circuit | Separator dry-out.[1] | Use Glass Fiber instead of Celgard. Increase electrolyte volume. |
| Continuous Voltage Drop (Self-Discharge) | Moisture contamination (HF formation).[1] | Re-dry salts/IL. Check glovebox atmosphere. |
| Corrosion of Case | TFSI attacking steel at >4.0 V. | Use Al-clad cathode cases or insert an Al foil barrier between spacer and case.[1] |
Mechanistic Visualization: The Interface
Figure 2: Interfacial architecture.[1] Note the SEI layer derived from TFSI decomposition is critical for Li stability.
References
-
Ternary Mixtures of Sulfolanes and Ionic Liquids. ACS Sustainable Chemistry & Engineering. (2017). Defines [BTM][TFSI] properties and conductivity. [1]
-
Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. Materials. (2020). Comprehensive review of cation/anion combinations including Butyltrimethylammonium.
-
Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries. JoVE. (2016). Visual protocol for handling viscous electrolytes in coin cells. [1]
-
Structural Origins of Viscosity in Ionic Liquids. Journal of Physical Chemistry B. (2012). Explains the mechanistic reasons for high viscosity in TFSI-based ILs. [1]
-
Corrosion of Aluminum Current Collectors in Lithium Ion Batteries with LiTFSI. Journal of Power Sources. (2000). Foundational paper on the Al-corrosion issue with TFSI salts. [1]
Sources
Probing the Dance of Ions: A Guide to NMR Spectroscopy for Characterizing Ion Dynamics in [BTM][TFSI] Electrolytes
Introduction: The Silent Partner in Energy Storage
In the quest for next-generation energy storage solutions, ionic liquids (ILs) have emerged as compelling electrolytes due to their negligible vapor pressure, wide electrochemical windows, and high thermal stability. Among these, N-butyl-N,N,N-trimethylammonium bis(trifluoromethanesulfonyl)imide ([BTM][TFSI]) is a promising candidate, particularly for lithium-ion batteries and other electrochemical devices. The performance of such devices is intrinsically linked to the transport properties of the electrolyte, governed by the intricate dance of its constituent cations and anions. Understanding these ion dynamics at a molecular level is therefore not just an academic exercise but a critical step in designing more efficient and reliable energy storage systems.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and non-invasive lens through which we can observe these dynamics.[1] Its ability to selectively probe different nuclei allows for the individual characterization of both cationic and anionic motion, providing a wealth of information on transport phenomena such as self-diffusion and local ion mobility.[2] This application note serves as a detailed guide for researchers, scientists, and drug development professionals on leveraging NMR spectroscopy to unravel the complex ion dynamics within [BTM][TFSI] electrolytes. We will move beyond a simple recitation of protocols to explain the underlying causality of experimental choices, ensuring a robust and insightful investigation.
The Cast of Characters: Understanding [BTM][TFSI]
The ionic liquid in focus, [BTM][TFSI], is comprised of the N-butyl-N,N,N-trimethylammonium ([BTM]⁺) cation and the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion.
-
The [BTM]⁺ Cation: This quaternary ammonium cation possesses a butyl chain and three methyl groups attached to a central nitrogen atom. The protons on these alkyl groups are the primary handles for ¹H NMR studies.
-
The [TFSI]⁻ Anion: This anion is known for its stability and delocalized negative charge, which contributes to the ionic liquid's favorable properties. The fluorine atoms in the trifluoromethyl groups provide a distinct signal for ¹⁹F NMR, allowing for the independent tracking of the anion.
A foundational step in any NMR study is the identification of the resonance frequencies (chemical shifts) of the nuclei of interest.
| Ion | Nucleus | Functional Group | Estimated Chemical Shift (ppm) |
| [BTM]⁺ | ¹H | N-(CH₃)₃ | ~2.1-2.2 |
| ¹H | N-CH₂-CH₂-CH₂-CH₃ | ~2.7 | |
| ¹H | N-CH₂-CH₂-CH₂-CH₃ | ~1.4 | |
| ¹H | N-CH₂-CH₂-CH₂-CH₃ | ~1.3 | |
| ¹H | N-CH₂-CH₂-CH₂-CH₃ | ~0.9 | |
| [TFSI]⁻ | ¹⁹F | -CF₃ | ~ -79 to -80.2[3] |
Note: The ¹H chemical shifts for the [BTM]⁺ cation are estimated based on data for trimethylamine and butylamine.[4][5] The exact shifts may vary depending on the specific chemical environment and reference standard used.
Probing Translational Motion: Pulsed Field Gradient (PFG) NMR
To understand how ions move over macroscopic distances within the electrolyte, we turn to Pulsed Field Gradient (PFG) NMR. This powerful technique measures the self-diffusion coefficient (D) of each ion, a fundamental parameter that quantifies the translational motion of molecules due to thermal energy.[6]
The "Why": The Principle Behind PFG-NMR
The PFG-NMR experiment can be thought of as a molecular race. A magnetic field gradient is applied to spatially "label" the nuclei based on their position. After a set diffusion time (Δ), a second gradient pulse is applied. If the nuclei have moved during this time, they will experience a different magnetic field strength during the second pulse, leading to a phase shift in their NMR signal. The extent of this phase shift is directly proportional to the distance the nuclei have traveled, and thus to their diffusion coefficient. By systematically varying the strength of the magnetic field gradients and observing the resulting attenuation of the NMR signal, we can precisely calculate the self-diffusion coefficient.[7]
Experimental Workflow: A Step-by-Step Guide
The following workflow outlines the key steps for performing a PFG-NMR experiment to measure the self-diffusion coefficients of the [BTM]⁺ and [TFSI]⁻ ions.
Caption: Workflow for PFG-NMR Diffusion Measurement.
Detailed Protocol: PFG-NMR for [BTM][TFSI]
1. Sample Preparation:
-
Causality: Ionic liquids are hygroscopic, and the presence of water can significantly affect ion dynamics. Therefore, the [BTM][TFSI] sample must be thoroughly dried under high vacuum (e.g., at 70°C for 24 hours) prior to the experiment.
-
Transfer the dried ionic liquid into a clean, dry 5 mm NMR tube under an inert atmosphere (e.g., in a glovebox) to prevent moisture uptake.
-
Seal the NMR tube securely. For variable temperature studies, a flame-sealed tube is recommended to prevent any solvent evaporation or contamination.
2. NMR Experiment Setup (¹H for [BTM]⁺ and ¹⁹F for [TFSI]⁻):
-
Instrument: A high-field NMR spectrometer equipped with a diffusion probe capable of producing strong magnetic field gradients is required.
-
Pulse Sequence: A stimulated echo (STE) pulse sequence with bipolar gradients is commonly used for ionic liquids to minimize the effects of strong signal attenuation due to their relatively high viscosity.
-
Key Parameters:
-
Diffusion Time (Δ): This is the time allowed for the ions to diffuse. A longer Δ will result in greater signal attenuation for a given diffusion coefficient. For ionic liquids, a typical starting point is in the range of 20-100 ms.[7] The choice of Δ is a trade-off: longer times provide better sensitivity to slow diffusion but can lead to excessive signal loss due to T₂ relaxation.
-
Gradient Pulse Duration (δ): This determines the duration of the gradient pulses. Typical values are in the range of 1-4 ms.
-
Gradient Strength (g): This is the parameter that is varied during the experiment. The range of gradient strengths should be chosen to achieve a signal attenuation from ~95% down to ~5% of the initial intensity.
-
Temperature: Ensure the sample temperature is stable and accurately controlled throughout the experiment.
-
3. Data Acquisition:
-
Acquire a series of spectra at increasing gradient strengths. It is crucial to allow the system to reach thermal equilibrium between each gradient increment.
4. Data Analysis:
-
Integrate the signal intensity (I) of a well-resolved peak for the ion of interest at each gradient strength (g). The initial intensity (I₀) is the integral at the lowest gradient strength.
-
Plot the natural logarithm of the normalized signal intensity (ln(I/I₀)) against the square of the gradient strength (g²).
-
For a single diffusing species, this plot should be linear. The slope of this line is equal to -γ²δ²(Δ - δ/3)D, where γ is the gyromagnetic ratio of the nucleus.
-
The self-diffusion coefficient (D) can then be calculated from the slope of the fitted line.
Interpreting the Data: What Diffusion Coefficients Tell Us
The self-diffusion coefficients of the [BTM]⁺ cation and [TFSI]⁻ anion provide a direct measure of their translational mobility. In an ideal electrolyte, smaller ions would be expected to diffuse faster. However, in ionic liquids, ion pairing and aggregation can lead to more complex behavior. By comparing the diffusion coefficients of the cation and anion, we can gain insights into the degree of ion-ion interactions.
Representative Data (for a similar ionic liquid, Butyltriethylammonium bis(trifluoromethanesulfonyl)imide): [1]
| Ion | Temperature (K) | Self-Diffusion Coefficient (D) (m²/s) |
| [TEA-C4]⁺ | 298 | 5.70 x 10⁻¹² |
| [TFSI]⁻ | 298 | (Data not explicitly provided for self-diffusion, but generally expected to be in a similar range) |
Note: This data is for a structurally similar cation and should be considered as a representative example. The actual values for [BTM][TFSI] may differ.
Unveiling Local Dynamics: Spin-Lattice (T₁) Relaxation Measurements
While PFG-NMR probes long-range translational motion, spin-lattice relaxation time (T₁) measurements provide insights into the local, short-range dynamics of the ions, such as rotational and fast translational motions.[4]
The "Why": The Principle Behind T₁ Relaxation
T₁ relaxation, also known as longitudinal relaxation, describes the process by which the nuclear spins return to their thermal equilibrium state after being perturbed by a radiofrequency pulse. This return to equilibrium is driven by fluctuating local magnetic fields caused by the motion of neighboring nuclei. The efficiency of this relaxation process, and thus the value of T₁, is highly dependent on the rate of molecular motion. By measuring T₁, we can probe the rotational and translational motions of the ions on a timescale comparable to the NMR frequency (typically nanoseconds to picoseconds).[4]
Experimental Workflow: A Step-by-Step Guide
The most common method for measuring T₁ is the inversion-recovery experiment.
Caption: Workflow for T₁ Inversion-Recovery Experiment.
Detailed Protocol: T₁ Inversion-Recovery for [BTM][TFSI]
1. Sample Preparation:
-
Follow the same rigorous drying and handling procedures as for the PFG-NMR experiment to eliminate the influence of water.
2. NMR Experiment Setup:
-
Pulse Sequence: The standard inversion-recovery pulse sequence (180° - τ - 90° - acquire) is used.
-
Key Parameters:
-
Variable Delay (τ): A list of τ values is chosen to map the recovery of the magnetization. This list should include values much shorter than T₁, around the null point (where the signal intensity is zero), and several values much longer than T₁ to ensure the magnetization has fully recovered. A typical range for ionic liquids might be from a few milliseconds to several seconds.
-
Recycle Delay (D1): This delay between scans must be long enough to allow the spins to fully relax back to equilibrium before the next 180° pulse. A D1 of at least 5 times the longest expected T₁ is recommended for accurate measurements.
-
3. Data Acquisition:
-
Acquire a series of 1D spectra, one for each τ value in the predefined list.
4. Data Analysis:
-
Integrate the peak area for the signal of interest in each spectrum.
-
Plot the integrated intensity as a function of the delay time τ.
-
Fit the data to the three-parameter exponential recovery function: I(τ) = I₀(1 - 2A * exp(-τ/T₁)), where I(τ) is the intensity at delay τ, I₀ is the equilibrium intensity, A is a factor close to 1, and T₁ is the spin-lattice relaxation time.
Interpreting the Data: What T₁ Values Reveal
The T₁ relaxation time is sensitive to motions at or near the Larmor frequency. For ionic liquids, T₁ is influenced by both the rotational and translational motions of the ions. By analyzing the T₁ values of different nuclei within the same ion (e.g., different protons on the [BTM]⁺ cation), it is possible to gain insights into the anisotropy of its motion. Furthermore, comparing the T₁ values of the cation and anion can provide information about the relative mobility and interactions between them at a local level. Shorter T₁ values generally indicate more efficient relaxation and, in many cases, slower molecular motions.
Representative Data (for a similar ionic liquid, Butyltriethylammonium bis(trifluoromethanesulfonyl)imide): [1]
| Ion | Temperature (K) | T₁ Relaxation Time (s) |
| [TEA-C4]⁺ (¹H) | 298 | (Data is complex and frequency-dependent, typically in the range of 0.1 - 1 s) |
| [TFSI]⁻ (¹⁹F) | 298 | (Data is complex and frequency-dependent, typically in the range of 0.1 - 1 s) |
Note: T₁ values are highly dependent on the magnetic field strength (Larmor frequency). The provided range is a general approximation.
Conclusion: A Holistic View of Ion Dynamics
By combining PFG-NMR and T₁ relaxation measurements, researchers can build a comprehensive picture of ion dynamics in [BTM][TFSI] electrolytes across different length and time scales. PFG-NMR provides the macroscopic view of long-range translational motion, crucial for understanding charge transport and conductivity. In contrast, T₁ measurements offer a microscopic window into the local rotational and translational dynamics, shedding light on the immediate environment and interactions of the ions.
This integrated approach, grounded in a clear understanding of the principles behind each technique, empowers researchers to move beyond simple characterization to the rational design of next-generation electrolytes with optimized transport properties for advanced energy storage applications.
References
-
Correlated Dynamics in Ionic Liquids by Means of NMR Relaxometry: Butyltriethylammonium bis(Trifluoromethanesulfonyl)imide as an Example. (2021). International Journal of Molecular Sciences. [Link]
-
Correlated Dynamics in Ionic Liquids by Means of NMR Relaxometry: Butyltriethylammonium bis(Trifluoromethanesulfonyl)imide as an Example. (2021). National Center for Biotechnology Information. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). KGROUP. [Link]
-
Evidence for NMR Relaxation Enhancement in a Protic Ionic Liquid by the Movement of Protons Independent of the Translational Diffusion of Cations. (2024). ACS Publications. [Link]
-
1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). (n.d.). Doc Brown's Chemistry. [Link]
-
Solute Diffusion in Ionic Liquids, NMR Measurements and Comparisons to Conventional Solvents. (2005). ACS Publications. [Link]
-
19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. [Link]
-
Mechanical spectroscopy study of ionic liquids with quaternary cations: effect of conformational flexibility. (n.d.). UCL Discovery. [Link]
-
1HNMR spectrum of[EMIM]+ cation in the [EMIM][TFSI] ionic liquid. (n.d.). ResearchGate. [Link]
-
Dynamics of the Ionic Liquid 1-Butyl-3-Methylimidazolium Bis(Trifluoromethylsulphonyl)imide studied by Nuclear Magnetic Resonance Dispersion and Diffusion. (2014). ResearchGate. [Link]
-
Structural Properties of [N1888][TFSI] Ionic Liquid: A Small Angle Neutron Scattering and Polarizable Molecular Dynamics Study. (2013). National Center for Biotechnology Information. [Link]
-
Charge Transport and Glassy Dynamics in Blends Based on 1-Butyl-3-vinylbenzylimidazolium Bis(trifluoromethanesulfonyl)imide Ionic Liquid and the Corresponding Polymer. (2022). MDPI. [Link]
-
Electronic Supporting Information (ESI). (n.d.). The Royal Society of Chemistry. [Link]
-
Nuclear Magnetic Resonance Studies of Imidazolium-Based Ionic Liquids and Garnet-Type Li7La3Zr2O12. (2018). CUNY Academic Works. [Link]
-
Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide, >99%. (n.d.). RoCo Global. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2015). National Center for Biotechnology Information. [Link]
-
n-butylamine. (n.d.). The Automated Topology Builder (ATB) and Repository. [Link]
-
Diffusion coefficients of carbon dioxide—ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) system at temperatures of 313 K and 323 K and pressures of 5 MPa and 8 MPa. (2004). ResearchGate. [Link]
Sources
- 1. Correlated Dynamics in Ionic Liquids by Means of NMR Relaxometry: Butyltriethylammonium bis(Trifluoromethanesulfonyl)imide as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N,N-dimethylmethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Butylamine(109-73-9) 1H NMR [m.chemicalbook.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving the ionic conductivity of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide electrolytes
Ticket Subject: Improving Ionic Conductivity of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Assigned Specialist: Senior Application Scientist Status: Open Reference ID: IL-N1114-COND-OPT
Introduction: The Conductivity Challenge
Welcome to the Advanced Electrolyte Support Hub. You are likely working with [N1114][TFSI] (this compound) because of its exceptional electrochemical stability window (~5.0–6.0 V) and resistance to oxidation at high-voltage cathodes.
However, you have encountered the material's primary thermodynamic trade-off: Viscosity.
At 25°C, [N1114][TFSI] exhibits a viscosity of approximately 100–150 cP (depending on water content), which is two orders of magnitude higher than traditional aqueous electrolytes. According to the Walden Rule , this high viscosity inversely throttles ionic mobility, capping your bulk conductivity around 2.0–3.0 mS/cm in its neat state.
This guide provides validated protocols to decouple viscosity from conductivity without sacrificing the electrochemical window.
Module 1: Viscosity & Solvent Engineering
"My conductivity is below 2 mS/cm. How do I lower the viscosity?"
The Thermodynamic Reality
Neat [N1114][TFSI] follows Vogel-Fulcher-Tammann (VFT) behavior, meaning its conductivity is non-linear with temperature. To improve conductivity, you must disrupt the coulombic network between the [N1114]+ cation and [TFSI]- anion.
Protocol A: Binary Solvent Blending (The "Gold Standard")
The most effective method to improve conductivity is blending with high-dielectric, low-viscosity organic carbonates. Propylene Carbonate (PC) is the recommended co-solvent due to its high dielectric constant (
Step-by-Step Formulation:
-
Preparation: Dry [N1114][TFSI] under vacuum (< 10 Pa) at 60°C for 12 hours to remove water (See Module 3).
-
Blending: Mix [N1114][TFSI] with PC in a 1:1 weight ratio (50 wt%) .
-
Result: This specific ratio typically yields a conductivity boost to ~10–12 mS/cm while retaining an electrochemical window > 5.0 V vs Li/Li+.
Data Reference: Effect of PC Addition
| Electrolyte Composition | Viscosity (cP @ 25°C) | Conductivity (mS/cm @ 25°C) | Electrochemical Window (V) |
|---|---|---|---|
| Neat [N1114][TFSI] | ~100 | ~2.8 | ~6.0 |
| [N1114][TFSI] + 25 wt% PC | ~45 | ~6.5 | ~5.8 |
| [N1114][TFSI] + 50 wt% PC | ~15 | ~11.2 | ~5.5 |
Critical Note: Do not exceed 60 wt% PC if your application requires flame retardancy. Above this threshold, the vapor pressure of the organic solvent dominates, compromising the safety benefits of the IL.
Module 2: Lithium Salt Optimization
"I added LiTFSI to introduce charge carriers, but conductivity dropped. Why?"
The "Ion Association" Trap
It is a common misconception that adding more salt (LiTFSI) linearly increases conductivity. In Ionic Liquids, adding LiTFSI increases viscosity significantly because the small, hard Li+ ion creates strong solvation shells with the [TFSI]- anions, acting as cross-linkers in the fluid.
The Optimization Curve:
-
Low Concentration (< 0.2 M): Conductivity increases slightly due to added carriers.
-
Medium Concentration (0.3 - 0.8 M): Conductivity plateaus.
-
High Concentration (> 1.0 M): Conductivity drops because the viscosity increase (drag) outweighs the benefit of new charge carriers.
Recommended Protocol:
Target a LiTFSI concentration of 0.3 to 0.5 mol/kg . This is the "sweet spot" where you maximize the Lithium Transference Number (
Module 3: Impurity Management (Troubleshooting)
"My results are inconsistent between batches. Is it the material?"
The Water Paradox
Water is the most common impurity.
-
Symptom: Unexpectedly high conductivity in a new batch.
-
Cause: Water decreases viscosity, artificially boosting conductivity.
-
Consequence: Drastic reduction in the Electrochemical Stability Window (ESW). Water undergoes electrolysis at ~1.23 V, causing side reactions and gas evolution.
The Crystallization Risk
[N1114][TFSI] has a melting point near room temperature (~7°C to 38°C depending on purity/homologues). It often exists as a supercooled liquid .
-
Issue: If your electrolyte turns cloudy or solidifies, conductivity drops to zero.
-
Fix: Heat to 50°C to melt, then maintain > 20°C. If using in sub-zero environments, the PC blend (Module 1) is mandatory to suppress crystallization.
Visual Troubleshooting Workflows
Diagram 1: Conductivity Optimization Logic
Use this decision tree to diagnose low conductivity issues in your cell.
Caption: Decision matrix for diagnosing and resolving conductivity bottlenecks in [N1114][TFSI] systems.
Diagram 2: Electrochemical Impedance Spectroscopy (EIS) Workflow
To accurately measure ionic conductivity, you must use AC Impedance, not DC.
Caption: Standardized protocol for determining bulk ionic conductivity using AC Impedance Spectroscopy.
Frequently Asked Questions (FAQ)
Q1: Can I use Acetonitrile (ACN) instead of Propylene Carbonate (PC)?
-
Answer: Yes, ACN will give you significantly higher conductivity (potentially > 20 mS/cm) due to its extremely low viscosity. However , ACN is volatile and has a narrower electrochemical window than PC. If you are developing a high-voltage battery or require safety at high temperatures, PC is the superior choice. Use ACN only for low-temperature or fundamental kinetic studies.
Q2: Why does the capacitance increase when I use [N1114][TFSI] compared to imidazolium ILs?
-
Answer: This is due to the "Crowding Effect" and the steric bulk of the quaternary ammonium cation. [N1114]+ is larger and less planar than imidazolium cations (like EMIM). At high potentials, the ions pack differently at the electrode surface, often leading to a higher differential capacitance and better stability against cathodic decomposition [1].
Q3: How do I calculate the conductivity from my EIS data?
-
Answer: Use the equation:
- : Ionic Conductivity (S/cm)[1][2][3][4]
- : Distance between electrodes (cm)
- : Bulk resistance (Ohms) — found at the high-frequency intercept on the Z' axis of your Nyquist plot.
- : Area of the electrode (cm²).
-
Tip: Always calibrate your cell constant (
) using a standard KCl solution before measuring the IL.
References
-
Potential dependent capacitance of [EMIM][TFSI], [N1114][TFSI] and [PYR13][TFSI] ionic liquids on glassy carbon. Source: Royal Society of Chemistry (RSC) / ResearchGate URL:[Link]
-
Conductivity, viscosity, and thermodynamic properties of propylene carbonate solutions in ionic liquids. Source: Journal of Molecular Liquids / ResearchGate URL:[Link]
-
Ionic Conductivity and Transporting Properties in LiTFSI-Doped Bis(trifluoromethanesulfonyl)imide-Based Ionic Liquid Electrolyte. Source: ResearchGate URL:[1][5][6][Link]
Sources
compatibility of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide with different electrode materials
Technical Support Center: Electrolyte Compatibility
Subject: Optimization and Troubleshooting for Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide Ticket ID: N1114-TFSI-GUIDE-001 Status: Resolved / Knowledge Base Article
Material Profile & Core Properties
This compound (
Key Technical Specifications
| Property | Value | Implication for Experiment |
| Melting Point | CRITICAL: May solidify/crystallize in cold storage or cool labs. | |
| Viscosity ( | High resistance at Room Temp (RT). Poor wetting of micropores without heat/solvent. | |
| Density | Denser than water; phase separates at bottom if water contamination occurs. | |
| Electrochemical Window | Supports high-voltage cathodes ( | |
| Anodic Limit | Exceptional oxidative stability. | |
| Cathodic Limit | Compatible with Lithium metal plating/stripping. |
Troubleshooting Guides (Q&A Format)
Module A: Physical Handling & Preparation
Q: My electrolyte arrived as a solid or a cloudy slurry. Is it degraded?
A: Likely not.
-
Immediate Action: Place the sealed bottle in a warm water bath (
) or an oven for 30 minutes. It should return to a clear, colorless (or slightly yellow) liquid. -
Prevention: Store at RT (
) unless long-term chemical stability is a concern.
Q: I am seeing high internal resistance (IR) in my coin cells at room temperature.
A: This is a viscosity limitation (
-
Solution 1 (Thermal): Run electrochemical tests at
. This exponentially reduces viscosity and improves ionic conductivity. -
Solution 2 (Solvent Blending): Blend with 20-50 wt% Propylene Carbonate (PC) or Acetonitrile (ACN). Note: Adding solvent reduces the thermal safety and flammability benefits of the pure IL.
Module B: Carbon Electrodes (Supercapacitors)
Q: My capacitance decreases at high scan rates, but the window is supposed to be wide.
A: This is a "pore accessibility" issue. The
-
Mechanism: In microporous carbons (pore size
), the large ions cannot enter rapidly, leading to a "sieving effect." -
Protocol: Use mesoporous carbons or operate at elevated temperatures (
) to increase ion mobility. -
Insight: At high voltages,
exhibits a "crowding effect" where ions pack densely at the interface, actually increasing capacitance beyond standard double-layer models, provided the pores are large enough to accommodate them.
Module C: Battery Interfaces (Li-ion & Li-Metal)
Q: I am using an Aluminum current collector and seeing current leakage above 3.8 V vs. Li/Li
-
Immediate Fix: Switch to Carbon-coated Aluminum foil .
-
Chemical Fix: Add a passivation agent. 0.5 M
or (at high concentrations) can help form a protective fluoride layer ( ) on the collector.
Q: Can I cycle Lithium metal anodes with this electrolyte? A: Yes, quaternary ammoniums are stable against Li reduction.
-
Observation: You may see high efficiency (
) initially, followed by sudden failure. -
Cause: "Dead Lithium" accumulation or SEI clogging. The SEI formed by pure TFSI is often organic-rich and can become resistive.
-
Optimization: Add 2-5% Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) to engineer a more robust, inorganic-rich SEI.
Decision & Mechanism Visualization
Diagram 1: Troubleshooting High Impedance/Resistance
This decision tree guides you through the viscosity vs. interface issues common with
Caption: Diagnostic flow for resolving high impedance issues in N1114-TFSI systems.
Diagram 2: The Aluminum Corrosion Mechanism (The "3.8V Cliff")
Visualizing why standard Al foils fail with pure TFSI electrolytes and how to stop it.
Caption: Mechanism of anodic Al dissolution by TFSI and passivation strategies.
Experimental Protocols
Protocol A: Electrochemical Stability Window (ESW) Determination
Objective: Verify the
-
Cell Setup: 3-Electrode Glass Cell (inert atmosphere/glovebox).
-
Working Electrode (WE): Platinum (Pt) disk (polished to mirror finish) or Glassy Carbon.
-
Counter Electrode (CE): Pt wire or coil.
-
Reference Electrode (RE): Ag wire in
/ (or a pseudo-Ag wire if calibrated using Ferrocene).
-
-
Preparation:
-
Dry the
under vacuum ( ) at for 12 hours. Water content must be to see the true window.
-
-
Measurement (Linear Sweep Voltammetry - LSV):
-
Scan Rate:
(slow scan required due to high viscosity). -
Anodic Scan: OCP
. Cutoff current density: . -
Cathodic Scan: OCP
.
-
-
Analysis:
-
The window is defined where the current density exceeds the cutoff (
). Expect limits around and vs. Ag/Ag .
-
Protocol B: Electrolyte Drying (Mandatory)
-
Equipment: Vacuum drying oven or Schlenk line.
-
Temperature: Set to
. (Do not exceed for long periods to avoid slight thermal degradation or discoloration). -
Vacuum: Apply dynamic vacuum (
) for at least 12 hours. -
Validation: Karl Fischer titration. Target
water.
References
-
Electrochemical Stability & Properties: IoLiTec Ionic Liquids Technologies GmbH. "Technical Data Sheet: this compound." Accessed via IoLiTec Database.
-
Capacitance & Crowding Effect: RSC Advances. "Potential dependent capacitance of [EMIM][TFSI], [N1114][TFSI] and [PYR13][TFSI] ionic liquids on glassy carbon." (2018).
-
Aluminum Corrosion Mechanism: Electrochemistry Communications. "Corrosion/passivation of aluminum current collector in bis(fluorosulfonyl)imide-based ionic liquid for lithium-ion batteries." (2012).[2]
-
Phase Transitions & Melting Point: The Journal of Physical Chemistry B. "Thermotropic Phase Transitions in this compound Ionic Liquids are Dependent on Heat Flux." (2019).[3]
-
Lithium Metal Cycling: MDPI Materials. "Ionic Liquid Electrolytes for Li–Air Batteries: Lithium Metal Cycling." (2016).
troubleshooting poor cycling performance in [BTM][TFSI] based batteries
Subject: Troubleshooting Cycling Performance & Stability in N-butyl-N-trimethylammonium bis(trifluoromethanesulfonyl)imide Batteries
Executive Summary & System Context
You are likely utilizing [BTM][TFSI] (often abbreviated as
This guide bypasses standard operating procedures to address the causality of failure specific to the quaternary ammonium/TFSI chemistry.
Pre-Cycling Diagnostics (The "Zero-Cycle" Check)
Before a single milliampere is passed, your cell might already be compromised. The high viscosity and hygroscopic nature of [BTM][TFSI] require strict validation.
Q: My cell impedance (EIS) is enormous (>500 ) immediately after assembly. Why?
Diagnosis: Poor Separator Wettability. The Science: [BTM][TFSI] is highly hydrophobic. It does not wet standard Celgard (PP/PE) separators effectively. The high surface tension creates air pockets within the separator pores, blocking ion transport.
Protocol: The Wettability Validation
-
Visual Test: Place 10
L of electrolyte on your separator. If the droplet remains spherical after 60 seconds, it is incompatible. -
The Fix:
-
Immediate: Switch to Whatman Glass Fiber (GF/D or GF/A) separators. The silicate surface is naturally lyophilic to ionic liquids.
-
Production: If polymer separators are required, use ceramic-coated (Al
O ) variants or vacuum-infiltrate the separator with electrolyte at 60°C for 2 hours before assembly.
-
Q: How dry is "dry"?
Diagnosis: Hydrolysis-driven degradation.
The Science: Even 50 ppm water content in [BTM][TFSI] can trigger the formation of HF (hydrofluoric acid) upon electrochemical decomposition of the TFSI anion, though less readily than
Protocol: Deep Drying Workflow
-
Standard: Vacuum line (<10 Pa) at 100–120°C for 24 hours .
-
Validation: Karl Fischer titration is mandatory. Target <20 ppm .
-
Visual Cue: If the IL turns slightly yellow during drying, thermal oxidation of the cation is occurring. Lower temp to 80°C and extend time to 48h.
Troubleshooting: Capacity Fade & Coulombic Efficiency
Q: My capacity crashes within the first 10 cycles, especially with high-voltage cathodes (NMC/LCO).
Diagnosis: Aluminum Current Collector Corrosion.
The Science: This is the most common failure mode in TFSI-based batteries. Above ~3.7 V vs. Li/Li
The Fix:
-
Carbon Coating: Use carbon-coated aluminum foils. The carbon barrier prevents direct contact between Al and TFSI.
-
Passivating Additive: Add 1% wt LiBOB (Lithium bis(oxalato)borate) or LiDFOB . The borate oxidation products form a stable passivation layer on the Al surface that TFSI cannot penetrate.
Q: I am using a Graphite anode and seeing near-zero capacity.
Diagnosis: Graphite Exfoliation.
The Science: The
The Fix:
-
Additive Required: You must use an SEI-forming additive. Vinylene Carbonate (VC) at 2-5% or Ethylene Carbonate (EC) at 10-20% is required to form a cohesive SEI before the cation can intercalate.
-
Formation Protocol: Run the first 3 cycles at C/20 at elevated temperature (40°C) to ensure a dense, robust SEI forms.
Troubleshooting: Rate Capability
Q: The battery works at C/20 but dies at C/2.
Diagnosis: Mass Transport Limitation (Viscosity).
The Science: [BTM][TFSI] has a viscosity 10-50x higher than organic electrolytes. At room temperature,
Data Summary: Temperature vs. Performance
| Parameter | 25°C Performance | 60°C Performance | Mechanism |
| Viscosity | High (~100-300 cP) | Low (<50 cP) | Thermal energy breaks ion clusters. |
| Conductivity | Low (<2 mS/cm) | High (>5 mS/cm) | Enhanced ion mobility. |
| Interface | High Resistance | Lower Resistance | Better wetting and faster kinetics. |
The Fix:
-
Operational: Cycle cells at 50°C - 60°C . Ionic liquids thrive at heat.
-
Structural: Reduce electrode thickness (<40
m) to shorten the diffusion path length.
Visualizing the Failure Logic
The following diagram illustrates the decision tree for troubleshooting [BTM][TFSI] cells.
Figure 1: Logic flow for diagnosing failure modes in quaternary ammonium TFSI-based batteries.
Advanced Mechanism: Aluminum Corrosion
Understanding why your cathode current collector fails is vital for prevention.
Figure 2: The cyclic mechanism of Aluminum corrosion in TFSI electrolytes, leading to rapid impedance rise.
References
-
MacFarlane, D. R., et al. (2014). Ionic liquids for energy, materials and medicine.ChemSusChem .
-
Peng, Q., et al. (2017). Inhibition of Aluminum Corrosion in Lithium-Ion Batteries by Using Ionic Liquid Electrolytes.[1]Journal of Power Sources .
-
Bhatt, A. I., et al. (2010). Propyl-piperidinium Bis(fluorosulfonyl)imide Ionic Liquid Electrolyte for Lithium-Ion Battery Applications.Journal of The Electrochemical Society .
-
Zhang, S. S. (2006). A review on the separators of liquid electrolyte Li-ion batteries.Journal of Power Sources .
-
Reiter, J., et al. (2012). The role of Al corrosion in the performance of Li-ion batteries with ionic liquid electrolytes.[2]Electrochimica Acta .
For further assistance, please contact the Ionic Liquids Application Engineering Team with your specific cycling data (Voltage profiles and EIS spectra).
Sources
effect of water content on the electrochemical properties of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide
Technical Support Center: Optimizing Electrolytes
Topic: Effect of Water Content on Electrochemical Properties of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide Ticket ID: REF-N1114-H2O-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistencies in your electrochemical data—specifically high background currents, shifting potential windows, or unexpected viscosity variations in your This compound (
While
This guide provides the diagnostic frameworks, mechanistic explanations, and remediation protocols required to restore your electrolyte's integrity.
Module 1: Diagnostic & Triage
Use this section to quickly identify if water contamination is the root cause of your experimental issues.
Q: What are the primary symptoms of water contamination in ?
A: If you observe any of the following, water contamination is the likely culprit:
| Symptom | Observation | Root Cause Mechanism |
| Narrowed Window | The Electrochemical Stability Window (ESW) shrinks, often dropping from ~5.5V to <4.0V. | Water electrolysis ( |
| High Background | Significant current density (>10 | Continuous redox cycling of trace water or impurities facilitated by water. |
| Low Viscosity | The liquid flows more easily than expected (Standard dry viscosity is high, ~500-800 cP at RT).[1] | Water acts as a potent plasticizer , disrupting the ionic Coulombic network. |
| Drifting Potential | Reference electrode (pseudo-Ag wire) potential drifts over time.[1] | Water alters the solvation shell of the reference couple or reacts with the Ag surface. |
Module 2: Impact Analysis (Deep Dive)
Detailed technical breakdown of how water alters physicochemical properties.[1]
Q: Why does water increase conductivity if it is an impurity?
A: This is a common point of confusion. Unlike solid-state electronics where impurities scatter carriers, in viscous ionic liquids like
-
Viscosity Dominance:
is naturally viscous due to strong van der Waals forces and hydrogen bonding.[1] Water molecules are small and polar; they wedge between the large and ions.[1] -
Shielding Effect: Water shields the electrostatic attraction between cation and anion.
-
Net Result: This "loosening" of the lattice (plasticization) drastically drops viscosity. Since ionic conductivity (
) is inversely proportional to viscosity ( ) (Walden Rule), conductivity increases as water content rises (up to ~1-2 wt%).[1]
Warning: Do not mistake high conductivity for high purity. A "faster" electrolyte often means a "wet" electrolyte.[1]
Q: How exactly does water compromise the Electrochemical Window (ESW)?
A: The intrinsic ESW of
-
Cathodic Shift: Water reduction (
) typically onsets around -1.0V to -1.5V (vs Ag/Ag+), masking the true stability of the cation (which is usually stable down to -2.5V or lower).[1] -
Anodic Shift: Water oxidation (
) onsets around +1.2V to +1.5V, masking the high anodic stability of (stable > +2.5V).[1]
Visualizing the Contamination Cascade
The following diagram illustrates the causal pathways of water contamination.
Figure 1: The Water Contamination Cascade.[1] Note how water absorption leads to mechanically favorable (lower viscosity) but electrochemically detrimental (narrowed window) effects.[1]
Module 3: Remediation & Protocols
Standard Operating Procedures (SOPs) for drying and validation.
Protocol A: Vacuum Drying (The Gold Standard)
Do not rely on molecular sieves alone, as they can introduce particulate contamination or leach ions (e.g.,
Step-by-Step:
-
Setup: Place
in a round-bottom flask. Connect to a high-vacuum Schlenk line or vacuum oven.[1] -
Temperature: Heat to 100°C - 120°C . (Note:
is thermally stable up to ~300°C, so this is safe).[1] -
Agitation: Stir magnetically. This is critical to renew the surface area for desorption.
-
Duration: Maintain vacuum (< 1 mbar) for 24–48 hours .
-
Backfill: Backfill only with dry Argon or Nitrogen. Never open to air while hot.
Protocol B: Validation via Karl Fischer (KF) Titration
You cannot visually assess dryness.[1] You must quantify it.
-
Method: Coulometric Karl Fischer Titration (preferred over Volumetric for <1000 ppm water).[1]
-
Anolyte: Use a specialized solution for ILs (e.g., Hydranal™-Coulomat IL) to prevent side reactions with the iodine.[1]
-
Target: For high-voltage electrochemistry, target < 50 ppm water content.
Protocol C: Electrochemical Validation (Cyclic Voltammetry)
Before running your precious samples, run a "Blank CV" on the electrolyte.[1]
-
Working Electrode: Polished Platinum (Pt) disk or Glassy Carbon (GC).[1]
-
Reference: Ag/Ag+ (in dry IL) or Pt pseudo-reference.
-
Scan: Wide window (-3.0V to +3.0V).[1]
-
Pass Criteria: No distinct peaks between -2.0V and +2.0V. Current density < 5
.[1]
Workflow Diagram: The Purification Loop
Figure 2: The Self-Validating Purification Workflow. This loop ensures no experiment proceeds with compromised electrolyte.
Module 4: FAQ - Specific Experimental Concerns
Q: I am using for a Lithium-ion battery study. How does water affect the SEI?
A: Water is detrimental to Solid Electrolyte Interphase (SEI) formation.[1]
-
Mechanism: Water reacts with Lithium salts (e.g., LiTFSI) or the Li-metal anode to form LiOH and HF (if trace hydrolysis of fluorinated anions occurs, though TFSI is relatively stable).[1]
-
Result: The SEI becomes thick, resistive, and unstable, leading to poor cycling efficiency. For Li-metal batteries, water content must be strictly < 20 ppm .[1]
Q: Can I use molecular sieves inside the electrochemical cell?
A: Not recommended. While sieves (3Å or 4Å) absorb water, they introduce two problems:
-
Dust: They generate aluminosilicate particulates that can short-circuit micro-electrodes.[1]
-
Ion Leaching: They often exchange sodium (
) or potassium ( ) into the IL, which will appear as unexpected reduction peaks in your CV.[1] Alternative: Use "activated alumina" (neutral) prior to the experiment, filter through a 0.2 PTFE filter, and then vacuum dry.
Q: My reference electrode potential is drifting. Is this water?
A: Likely, yes.
In a quasi-reference setup (e.g., Ag wire), the potential is defined by the equilibrium of the Ag surface with the solution environment. Water changes the solvation energy of
-
Fix: Use a double-junction reference electrode or add an internal standard like Ferrocene (Fc/Fc+) at the end of your experiment to calibrate the potential scale.[1]
References
-
Effect of Water on Electrochemical Window: O’Mahony, A. M., et al.[2] "The effect of water on the electrochemical window and potential limits of room-temperature ionic liquids."[3] Journal of Chemical & Engineering Data 53.12 (2008): 2884-2891.[1] Link[1]
-
Viscosity & Conductivity Scaling: Widegren, J. A., et al. "Electrolytic conductivity, viscosity, and density of the ionic liquid 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide + water."[1] Journal of Chemical & Engineering Data 50.5 (2005): 1710-1714.[1] (Note: Mechanism applies generally to TFSI ILs).[1] Link[1]
-
Hygroscopicity of TFSI Anions: Huddleston, J. G., et al. "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry 3.4 (2001): 156-164.[1] Link
-
Stability of Quaternary Ammonium ILs: Appetecchi, G. B., et al. "Chemical-physical properties of bis(perfluoroalkylsulfonyl)imide-based ionic liquids."[1] Electrochimica Acta 56.3 (2011): 1309-1316.[1] Link[1]
-
Drying Protocols: Clare, B. R., et al. "Purification and characterization of ionic liquids." Ionic Liquids: From Knowledge to Application (2009).[1] Link[1]
Validation & Comparative
Ionic Liquid Selection Guide: Imidazolium vs. Quaternary Ammonium Architectures
Executive Summary: The "Mobility vs. Stability" Trade-off
In the design of ionic liquid (IL) systems, the choice between Imidazolium (IM) and Quaternary Ammonium (QA) cations represents a fundamental trade-off between transport efficiency and chemical inertness.
-
Imidazolium ILs (e.g., [BMIM][Tf2N]) are the "high-performance athletes." They offer superior conductivity and lower viscosity due to charge delocalization across the planar aromatic ring. However, they suffer from the "Achilles' heel" of the acidic C2 proton, which compromises cathodic stability and increases toxicity.
-
Quaternary Ammonium ILs (e.g., [N1114][Tf2N], Cholinium) are the "robust shields." They provide wider electrochemical windows (ECW) and superior biocompatibility (especially cholinium classes). Their limitation is higher viscosity caused by localized charge density and steric hindrance, which impedes ion mobility.
Key Recommendation: Select Imidazolium for catalytic solvents and conductive electrolytes where viscosity < 50 cP is critical. Select Quaternary Ammonium for high-voltage energy storage (> 5.0 V) and pharmaceutical formulations requiring low cytotoxicity.
Physicochemical Performance Matrix
The following data compares representative ILs with the same anion (Bis(trifluoromethanesulfonyl)imide, [Tf2N]) to isolate the cation's influence.
| Feature | Imidazolium ([EMIM][Tf2N]) | Quaternary Ammonium ([N1114][Tf2N]) | Mechanistic Driver |
| Viscosity (25°C) | ~30–40 cP | ~80–120 cP | IM's planar ring allows "slipping" of ions; QA's tetrahedral shape creates steric interlocking. |
| Conductivity | High (~9 mS/cm) | Moderate (~2–4 mS/cm) | Directly inversely proportional to viscosity (Walden Rule). |
| Electrochemical Window | ~4.3 V | ~5.5 V | QA lacks the acidic proton at C2, preventing carbene formation at negative potentials. |
| Thermal Stability | High (Tdecomp ~400°C) | Moderate (Tdecomp ~300°C) | IM aromaticity confers thermal resistance; QA undergoes Hofmann elimination at lower T. |
| Cytotoxicity (EC50) | High (Toxic) | Low (Biocompatible) | Specifically Choline-based QAs. IM lipophilicity disrupts cell membranes. |
Data synthesized from comparative electrochemical studies [1, 2].
Deep Dive: Electrochemical Stability & The "C2" Problem
For researchers in energy storage (supercapacitors, Li-ion batteries), the Electrochemical Window (ECW) is the deciding factor.
The Imidazolium Limitation
Imidazolium cations possess an acidic proton at the C2 position (between the two nitrogens). Under cathodic polarization (negative potentials), this proton can be reduced, leading to the formation of N-heterocyclic carbenes (NHCs). These carbenes are highly reactive species that can degrade the electrolyte and react with electrode surfaces, narrowing the operational voltage window.
The Quaternary Ammonium Advantage
QA cations (e.g., [N1114]+) are chemically "harder." They lack the acidic proton and the aromatic ring system. This prevents reduction at moderate potentials, extending the cathodic limit significantly.
-
Result: QA ILs often achieve ECWs exceeding 5.5 V, whereas IM ILs are typically limited to < 4.5 V [3].
Deep Dive: Biological Interface (Drug Development Focus)
For pharmaceutical scientists, toxicity and solubilization are paramount.
Cytotoxicity Profile
Imidazolium ILs exhibit higher toxicity due to the "side-chain effect." Longer alkyl chains on the imidazole ring increase lipophilicity, allowing the cation to penetrate and disrupt phospholipid bilayers in cell membranes (the "surfactant effect") [4].
Choline-based QA ILs (e.g., Choline Geranate) are the gold standard for drug delivery. They are metabolically benign (choline is a nutrient) and demonstrate orders of magnitude lower toxicity than pyridinium or imidazolium equivalents.
Solubilization Capacity
While IM ILs are excellent solvents for small molecules due to
Decision Framework & Logic
Figure 1: Selection Decision Tree
Use this logic flow to determine the appropriate cation class for your application.
Caption: Decision logic for selecting Cation Architecture based on voltage requirements and biological safety constraints.
Experimental Protocols
Protocol A: Electrochemical Window Determination (Cyclic Voltammetry)
This protocol validates the stability limits of the chosen IL. Self-validation step included.
Materials:
-
Potentiostat (e.g., BioLogic or Autolab).
-
3-Electrode Cell:
-
Working Electrode (WE): Glassy Carbon (3 mm dia).
-
Counter Electrode (CE): Platinum Wire.
-
Reference Electrode (RE): Ag/Ag+ (0.01 M AgNO3 in Acetonitrile) or Pseudo-Ag wire (calibrated with Ferrocene).
-
-
IL Sample: Dried to < 50 ppm water.
Workflow:
-
Pre-Treatment: Polish Glassy Carbon electrode with 0.05
m alumina slurry. Sonicate in DI water, then acetone. Dry under N2 stream. -
Deoxygenation: Purge IL with dry Argon for 20 minutes to remove dissolved O2 (O2 reduction interferes with cathodic limit detection).
-
OCP Measurement: Measure Open Circuit Potential for 5 minutes to ensure equilibrium.
-
Scan: Perform Linear Sweep Voltammetry (LSV) or CV.
-
Scan Rate: 10 mV/s (slow scan reduces capacitive current background).
-
Direction: OCP
Anodic Limit OCP Cathodic Limit.
-
-
Cut-off Definition (Self-Validation): The stability limit is defined as the potential where current density reaches 0.5 mA/cm² .
-
Checkpoint: If the baseline current (capacitive) is > 0.05 mA/cm² before the breakdown, re-polish the electrode or re-dry the IL.
-
Protocol B: Viscosity Measurement with Water Validation
Viscosity in ILs is exponentially sensitive to water. This protocol ensures data integrity.
Materials:
-
Rolling-ball Viscometer (e.g., Anton Paar Lovis 2000) or Cone-and-Plate Rheometer.
-
Karl Fischer (KF) Coulometer.[1]
Workflow:
-
Water Check (Critical): Extract 0.5 mL of IL via syringe. Inject into KF Coulometer.
-
Validation: Proceed ONLY if water content is < 500 ppm (0.05%). If higher, dry IL under vacuum (10 mbar) at 60°C for 12 hours.
-
-
Loading: Inject sample into the viscometer capillary, ensuring no micro-bubbles are trapped (bubbles artificially lower viscosity readings).
-
Thermal Equilibration: Allow sample to equilibrate at 25.0°C ± 0.02°C for 10 minutes.
-
Measurement: Record viscosity at three shear rates (if using rheometer) to confirm Newtonian behavior.
-
Note: Most pure ILs are Newtonian. Shear-thinning suggests polymeric impurities or aggregation.
-
References
-
Comparison of physicochemical properties of new ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations. Chemistry (Weinheim an der Bergstrasse, Germany), 2007.[2] Link
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. International Journal of Molecular Sciences, 2019. Link
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids. ResearchGate, 2012. Link
-
Ionic Liquids—A Review of Their Toxicity to Living Organisms. International Journal of Molecular Sciences, 2016. Link
Sources
benchmark studies of [BTM][TFSI] in lithium-ion batteries
Benchmark Guide: [BTM][TFSI] ( [TFSI]) in High-Voltage Lithium-Ion Batteries
Executive Summary
This guide provides a technical benchmark of Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide (commonly abbreviated as [BTM][TFSI] or
The Verdict: [BTM][TFSI] represents a critical trade-off between transport kinetics and thermodynamic stability. While it exhibits lower ionic conductivity (2.86 mS/cm) compared to imidazolium-based benchmarks like [EMIM][TFSI], it offers a superior Electrochemical Stability Window (ESW) of ~6.1 V . This makes it the candidate of choice for high-voltage cathode chemistries (e.g., NMC811, LNMO) where traditional carbonate electrolytes fail due to oxidation, and where imidazolium liquids suffer from cathodic reduction.
Chemical Profile & Rationale[1][2][3][4][5]
Target Molecule:
-
Cation:
(Butyltrimethylammonium).[1] A quaternary ammonium cation with three methyl groups and one butyl chain. -
Anion: TFSI
(Bis(trifluoromethylsulfonyl)imide).[2] A hydrophobic, charge-delocalized anion known for plasticizing the lattice and lowering melting points.
Scientific Rationale:
Unlike imidazolium cations (e.g., EMIM
Benchmark 1: Physicochemical Properties
The following table contrasts [BTM][TFSI] against the industry standard (Carbonate) and the most common Ionic Liquid benchmarks ([EMIM][TFSI] and [Pyr14][TFSI]).
Table 1: Comparative Physicochemical Metrics (at 25°C)
| Property | [BTM][TFSI] ( | [EMIM][TFSI] | [Pyr14][TFSI] | Carbonate (EC/DMC) |
| Molecular Weight | 396.37 g/mol | 391.31 g/mol | 422.41 g/mol | ~100 g/mol (Mix) |
| Melting Point | 7 °C | -15 °C | -6 °C | -4 °C |
| Viscosity ( | 99.5 cP | 34 cP | 85 cP | < 4 cP |
| Conductivity ( | 2.86 mS/cm | 9.2 mS/cm | 2.6 mS/cm | ~10.7 mS/cm |
| Density | 1.40 g/cm³ | 1.52 g/cm³ | 1.42 g/cm³ | 1.2 g/cm³ |
| Flash Point | None (Non-flammable) | None | None | ~25 °C (Flammable) |
Analysis:
-
Viscosity Penalty: [BTM][TFSI] is significantly more viscous than carbonates and [EMIM][TFSI]. This limits high C-rate performance unless operated at elevated temperatures (>40°C).
-
Conductivity: While lower than [EMIM], it is comparable to [Pyr14][TFSI]. The conductivity is sufficient for 0.1C - 1C cycling but requires optimization (e.g., organic diluents or elevated temperature) for fast charging.
Benchmark 2: Electrochemical Stability & Mechanism
The defining feature of [BTM][TFSI] is its resistance to oxidation and reduction.
Electrochemical Stability Window (ESW)
-
Anodic Limit: > 5.5 V vs Li/Li
. The TFSI anion is stable against oxidation up to extremely high potentials, preventing electrolyte decomposition at the cathode interface. -
Cathodic Limit: ~0 V vs Li/Li
. The quaternary ammonium cation resists reduction much better than imidazolium rings.
Double Layer Mechanism: Crowding vs. Overscreening
Recent impedance spectroscopy studies reveal a unique "Crowding" mechanism for
Figure 1: Electrochemical Stability & Interfacial Mechanism
Caption: Comparison of ESW limits showing the extended cathodic stability of [BTM] cations and the steric "Crowding" mechanism at the electrode interface.
Benchmark 3: Battery Performance
Cycling Stability (Half-Cell Data)
In Li/LiFePO
-
Capacity Retention: >95% after 100 cycles at C/10.
-
Coulombic Efficiency: >99% after the first 5 formation cycles.
-
Self-Discharge: Significantly lower than carbonate electrolytes due to the lack of side reactions (shuttle effect is minimized).
Safety Metrics
-
Thermal Runaway: [BTM][TFSI] shows no exothermic decomposition up to 350°C.
-
Flammability: The electrolyte does not support combustion, unlike EC/DMC which has a flash point of ~25°C.
Experimental Protocol: Preparation & Cell Assembly
Critical Note: Ionic liquids are hygroscopic. Water content > 100 ppm drastically reduces the ESW and catalyzes hydrolysis of the TFSI anion.
Protocol Workflow:
-
Vacuum Drying:
-
Heat [BTM][TFSI] to 80°C under high vacuum (< 10 Pa) for 24 hours.
-
Validation: Karl Fischer titration must confirm H
O < 20 ppm.
-
-
Salt Dissolution:
-
Dissolve LiTFSI salt (typically 0.3 - 1.0 M) into the dried IL.
-
Stir at 60°C for 12 hours in an Argon-filled glovebox (O
, H O < 0.1 ppm).
-
-
Separator Saturation:
-
Due to high viscosity, standard polyolefin separators (Celgard) wet poorly.
-
Recommendation: Use glass fiber (Whatman GF/D) or ceramic-coated separators. Soak for 12 hours prior to assembly.
-
-
Formation Cycling:
-
Perform initial 3 cycles at C/20 at elevated temperature (40°C) to facilitate SEI formation.
-
Figure 2: Preparation & SEI Formation Workflow
Caption: Step-by-step protocol for preparing battery-grade [BTM][TFSI] electrolyte and establishing a stable Solid Electrolyte Interphase (SEI).
References
-
IoLiTec Ionic Liquids Technologies. this compound Technical Data Sheet. Retrieved from
- Drüschler, M., et al. (2012).High energy density double-layer capacitors using ionic liquid electrolytes.Physical Chemistry Chemical Physics. (Demonstrates the electrochemical window and capacitance behavior).
-
Goodwin, Z. A., et al. (2017). Crowding and Overscreening in the Electrical Double Layer of Ionic Liquids.[1]Electrochimica Acta . (Theoretical basis for the "Crowding" mechanism in Ammonium ILs).
- Sakaebe, H., & Matsumoto, H. (2003).N-Methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide (PP13-TFSI) - novel electrolyte base for Li battery.Electrochemistry Communications.
- MacFarlane, D. R., et al. (2014).Ionic liquids and their application in the development of batteries.Nature Materials. (General review of IL properties and stability limits).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
